Diacetone-D-glucose
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
582-52-5 | |
| Record name | Diacetoneglucose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile carbohydrate derivative serves as a crucial chiral building block and intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules[1][2]. This guide details the core reaction mechanism, summarizes quantitative data from various synthetic approaches, and provides detailed experimental protocols.
Core Synthesis Mechanism: Acid-Catalyzed Acetal Formation
The synthesis of this compound from D-glucose and acetone is a classic example of an acid-catalyzed acetal (specifically, a ketal) formation. The reaction proceeds by protecting two sets of diols on the glucose molecule with isopropylidene groups derived from acetone. A critical feature of this reaction is that D-glucose, which exists in equilibrium between its open-chain and various cyclic forms, reacts through its less abundant α-D-glucofuranose tautomer. This five-membered furanose ring presents two sterically accessible cis-diols at the C1-C2 and C5-C6 positions, which are selectively protected.
The mechanism involves two sequential acetal formation reactions, each proceeding through a hemiacetal intermediate[3]. The process is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium towards the product[1][4].
The key mechanistic steps are:
-
Catalyst Activation: The acid catalyst (e.g., H₂SO₄, or a Lewis acid like BF₃) protonates the carbonyl oxygen of an acetone molecule, increasing its electrophilicity.
-
Hemiacetal Formation: A hydroxyl group from a cis-diol pair (initially the 1,2-diol) on the glucofuranose ring performs a nucleophilic attack on the activated acetone carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.
-
Carbocation Formation: The acid catalyst protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water).
-
Ring Closure: The departure of water results in a resonance-stabilized oxonium ion. The adjacent hydroxyl group of the diol pair then performs an intramolecular nucleophilic attack, closing the five-membered dioxolane ring.
-
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the first isopropylidene group.
-
Second Protection: The entire process is repeated on the second diol pair (the 5,6-diol) to yield the final product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Caption: Acid-catalyzed mechanism for the formation of this compound.
Data Presentation: Comparison of Synthesis Protocols
The synthesis of this compound can be achieved through various methods, differing primarily in the choice of acid catalyst, dehydrating agent, temperature, and reaction time. The selection of a specific protocol often depends on the desired scale, yield, and available equipment.
| Parameter | Method 1 | Method 2 | Method 3 |
| Primary Reagents | Anhydrous D-glucose, Acetone | D-glucose, Dry Acetone | Anhydrous D-glucose, Acetone |
| Catalyst | Boron trifluoride-diethylether complex | Concentrated Sulfuric Acid | Sulfuric Acid |
| Dehydrating Agent | Diketene (acts as water scavenger) | Anhydrous Copper(II) Sulphate | N/A (low temp) |
| Temperature | 90 °C | Room Temperature | -80 °C to 20 °C |
| Reaction Time | 4.5 hours | ~14 hours + overnight standing | 45 minutes |
| Reported Yield | 58-63% | 54-55% | Not specified, but "excellent yields" claimed |
| Reference | US Patent 5,565,037A | Kawsar et al., 2013 | US Patent 3,723,412A |
Experimental Protocols
Below are detailed methodologies for two common lab-scale synthesis procedures.
Protocol 1: Sulfuric Acid and Copper(II) Sulphate Method
This protocol uses concentrated sulfuric acid as the catalyst and anhydrous copper(II) sulfate as a dehydrating agent to drive the reaction to completion at room temperature.
Caption: Experimental workflow for the H₂SO₄/CuSO₄ synthesis method.
-
Materials:
-
D-glucose (5.0 g, 27.78 mmol)
-
Dry acetone (250 mL)
-
Concentrated sulfuric acid (1.2 mL)
-
Anhydrous copper(II) sulfate (15 g)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
To a vigorously stirred solution of D-glucose in dry acetone in a round-bottom flask at room temperature, add concentrated sulfuric acid dropwise.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate to the mixture and continue stirring for an additional 8 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Filter the solid precipitate (copper salts and unreacted reagents) and wash it with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a syrup.
-
Dissolve the resulting syrup in chloroform and wash sequentially with saturated NaHCO₃ solution and distilled water.
-
Dry the chloroform layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from cyclohexane to yield a white crystalline solid.
-
Protocol 2: Boron Trifluoride Etherate Catalyst Method
This industrial-scale protocol utilizes a Lewis acid catalyst in an autoclave at elevated temperature and pressure. Diketene is used as an efficient water scavenger.
-
Materials:
-
Anhydrous α-D-(+)-glucose (54.1 g, 300 mmol)
-
Diketene (26.5 g, 300 mmol)
-
Acetone (1.1 L)
-
Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol)
-
1% Sodium hydroxide (NaOH) solution (350 mL)
-
Dichloromethane (CH₂Cl₂)
-
Cyclohexane
-
Stirred autoclave.
-
-
Procedure:
-
Dissolve anhydrous α-D-(+)-glucose and diketene in acetone in a stirred autoclave.
-
Add the boron trifluoride-diethylether complex to the solution.
-
Heat the mixture to 90 °C over approximately 4.5 hours with continuous stirring.
-
After the reaction period, cool the autoclave to ambient temperature.
-
Filter the reaction solution and mix the filtrate with 350 mL of 1% NaOH solution to neutralize the catalyst.
-
Distill off the acetone under vacuum.
-
Extract the remaining residue three times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent under vacuum.
-
Recrystallize the resulting solid residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.
-
References
Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of diacetone-D-glucose, chemically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This compound is a pivotal intermediate in the synthesis of various carbohydrate-based pharmaceuticals and fine chemicals.[1][2][3] This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its preparation from D-glucose and acetone.
Introduction
This compound is a protected derivative of D-glucose where two isopropylidene groups mask the 1,2- and 5,6-hydroxyl groups. This protection strategy allows for selective modification of the remaining free hydroxyl group at the C-3 position, making it a valuable building block in organic synthesis.[4][5] Its applications range from the synthesis of rare sugars and modified monosaccharides to the development of novel therapeutic agents.
Reaction Principle
The synthesis of this compound from D-glucose and acetone is a classic example of an acetal formation reaction. The reaction proceeds via the acid-catalyzed reaction of the hydroxyl groups of glucose with acetone. The furanose form of glucose is favored, and the cis-diols at the 1,2 and 5,6 positions readily react with acetone to form the five-membered dioxolane rings. The reaction is typically carried out in excess acetone, which also serves as the solvent. An acid catalyst is essential to protonate the carbonyl oxygen of acetone, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose. The removal of water formed during the reaction is crucial to drive the equilibrium towards the product side.
Catalysts and Reaction Conditions
A variety of catalysts can be employed for this synthesis, each with its own advantages and disadvantages. The choice of catalyst can influence reaction time, temperature, and overall yield.
| Catalyst | Typical Conditions | Yield (%) | Reference |
| Concentrated Sulfuric Acid | Molar ratio of D-glucose to acetone of 1:73.5, 25°C, 12 hours. | 75.6 | |
| Boron Trifluoride Etherate | Reaction in acetone at 80-120°C under pressure (at least 2.5 bar). | 62 | |
| Boron Trifluoride Etherate with Diketene/Diketene-acetone adduct | Reaction in acetone, heated to 90°C for 4.5 hours in a stirred autoclave. | 58-63 | |
| Iodine | - | - | |
| Zinc Chloride | - | - | |
| Phosphorus(V) Oxide | - | - |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on commonly cited procedures.
Method A: Sulfuric Acid Catalysis
This method is a widely used and cost-effective procedure.
Materials:
-
D-glucose
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Cyclohexane or Petroleum Ether for recrystallization
Procedure:
-
To a stirred suspension of D-glucose in anhydrous acetone, slowly add concentrated sulfuric acid at a controlled temperature (typically 0-5°C).
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.
-
Filter the resulting mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Dissolve the syrup in dichloromethane and wash with water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from cyclohexane or petroleum ether to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
Method B: Boron Trifluoride Etherate Catalysis
This method utilizes a Lewis acid catalyst and can be performed under pressure to achieve higher reaction temperatures.
Materials:
-
Anhydrous α-D-(+)-glucose
-
Acetone
-
Boron Trifluoride-diethylether complex
-
1% Sodium Hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose and the diketene-acetone adduct in acetone.
-
Add a catalytic amount of boron trifluoride-diethylether complex.
-
Heat the mixture to 90°C for approximately 4.5 hours with stirring.
-
After cooling to room temperature, filter the reaction solution.
-
Add 1% sodium hydroxide solution to the filtrate and then distill off the acetone in vacuo.
-
Extract the remaining residue three times with dichloromethane.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Recrystallize the residue from cyclohexane to obtain the final product.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Characterization Data
The final product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a white to light yellow crystalline powder.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in water and organic solvents |
Purification is typically achieved by crystallization from solvents such as diethyl ether, petroleum ether, or benzene, and the product can also be purified by sublimation in vacuo.
Safety and Handling
-
Acetone is a flammable solvent and should be handled in a well-ventilated fume hood away from ignition sources.
-
Concentrated sulfuric acid and boron trifluoride etherate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed with caution, especially when heating under pressure.
Conclusion
The synthesis of this compound is a well-established and robust procedure that provides a versatile intermediate for carbohydrate chemistry. The choice of catalyst and reaction conditions can be tailored to specific laboratory settings and desired outcomes. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone-D-glucose (DAG), is a pivotal protected derivative of D-glucose. Its unique structural features, with two isopropylidene groups protecting four of the five hydroxyl groups, leave only the C3 hydroxyl group available for chemical modification. This characteristic makes it an invaluable intermediate in carbohydrate chemistry and a versatile building block for the synthesis of a wide array of biologically active molecules and carbohydrate-based materials. This technical guide provides a comprehensive overview of its structure, key physicochemical properties, detailed synthetic protocols, and significant applications in research and development.
Physicochemical and Structural Data
The fundamental properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆[1][2] |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 582-52-5 |
| Appearance | White powder or crystalline solid |
| Melting Point | 109-113 °C |
| Optical Activity | [α]20/D −18°, c = 1% in H₂O |
| Assay | ≥98% |
Chemical Structure
The structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is characterized by a furanose ring, which is a five-membered ring containing an oxygen atom. Two isopropylidene groups protect the hydroxyl groups at the 1,2 and 5,6 positions, respectively. This protection scheme locks the molecule in the α-D-glucofuranose conformation.
Caption: Chemical structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Experimental Protocols
The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common procedure in carbohydrate chemistry, typically involving the reaction of D-glucose with acetone in the presence of an acid catalyst. Below are detailed methodologies for its preparation.
Synthesis from D-Glucose using Sulfuric Acid
This is a widely used and efficient method for the preparation of this compound.
Materials:
-
D-glucose
-
Dry acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium bicarbonate
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) is prepared in a suitable reaction vessel.
-
Concentrated sulfuric acid (1.2 ml) is added to the solution at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 6 hours.
-
Anhydrous copper(II) sulfate (15 g) is then added to the reaction mixture, and stirring is continued at room temperature for an additional 18 hours.
-
The reaction mixture is neutralized with sodium bicarbonate, and the inorganic materials are removed by filtration.
-
The filtrate is evaporated under reduced pressure to yield a white solid.
-
The solid is partitioned between dichloromethane and water.
-
The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to provide the title compound as a white solid.
-
Recrystallization from hexane can be performed to obtain the pure diacetal.
Iodine-Catalyzed Synthesis
An alternative method utilizes iodine as a catalyst, which can be advantageous in certain contexts.
Materials:
-
D-glucose
-
Acetone
-
Iodine
Optimized Reaction Conditions:
-
Molar Ratio (D-glucose:Iodine:Acetone): 1:0.15:122.5
-
Temperature: 62 °C (reflux)
-
Reaction Time: 5 hours
Procedure:
-
D-glucose, acetone, and iodine are combined in the optimized molar ratio in a reaction vessel equipped with a reflux condenser.
-
The reaction mixture is heated to reflux at 62 °C for 5 hours.
-
Under these conditions, a yield of approximately 75% can be expected.
Synthetic Workflow Diagram
The general synthetic pathway from D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is illustrated below.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a versatile starting material with numerous applications in various scientific fields.
-
Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of a wide range of carbohydrate derivatives. The free hydroxyl group at the C3 position allows for selective modifications, facilitating the study of glycosylation reactions and the synthesis of complex oligosaccharides.
-
Pharmaceutical Development: This compound is utilized in drug formulation, particularly in the creation of prodrugs to enhance the bioavailability and stability of active pharmaceutical ingredients. It is also a precursor for the synthesis of biologically active molecules, including L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers.
-
Biotechnology: It is used in the production of glycoproteins, aiding in the development of therapeutic proteins and vaccines.
-
Chiral Synthesis: this compound is employed to create racemically pure alkane- and arenesulfinyl chlorides.
Key Reactions
The free C3 hydroxyl group is the primary site of reactivity in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, enabling a variety of chemical transformations.
-
Tosylation: The hydroxyl group can be readily converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. This tosylated derivative is a key intermediate for nucleophilic substitution reactions.
-
Nucleophilic Displacement: The tosylated derivative undergoes nucleophilic displacement reactions, often with inversion of configuration at the C3 position. This allows for the introduction of a variety of functional groups.
-
Deoxygenation: The C3 hydroxyl group can be removed through a deoxygenation process, for instance, via a Barton-McCombie deoxygenation, to yield the 3-deoxy derivative.
Conclusion
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a cornerstone of modern carbohydrate chemistry. Its straightforward synthesis, well-defined reactivity, and structural features make it an indispensable tool for researchers and scientists in academia and industry. The ability to selectively modify the C3 position opens up a vast chemical space for the development of novel therapeutics, advanced materials, and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.
References
Diacetone-D-Glucose: A Comprehensive Technical Guide
An In-depth Examination of the Physical and Chemical Properties of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose for Researchers and Drug Development Professionals
Diacetone-D-glucose, systematically known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a pivotal carbohydrate derivative extensively utilized in organic synthesis and medicinal chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting groups, leaves a single hydroxyl group at the C-3 position accessible for chemical modification. This unique structural feature makes it an invaluable chiral building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and various natural products. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, along with key experimental protocols.
Core Physical and Chemical Properties
This compound is a white to pale yellow crystalline powder.[1][2][3] Its stability and solubility in various organic solvents make it a versatile reagent in a wide range of chemical transformations.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₆ | [2][4] |
| Molecular Weight | 260.28 g/mol | |
| Appearance | White to off-white/light yellow crystalline powder | |
| Melting Point | 107-113 °C | |
| Boiling Point | 362.8 °C at 760 mmHg | |
| Density | 1.214 g/cm³ | |
| Specific Rotation | [α]²⁰/D = -17° to -19° (c=2, H₂O) | |
| [α]²⁰/D = -18.5° (c=5, H₂O) | ||
| [α]²⁰/D = -18° (c=1, H₂O) | ||
| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water. | |
| Flash Point | 173.2 °C |
Chemical Reactivity and Applications
The primary chemical utility of this compound stems from the presence of a free secondary alcohol at the C-3 position, while other hydroxyl groups are protected. This allows for selective reactions such as oxidation, esterification, etherification, and inversion of stereochemistry at this specific site.
It serves as a crucial starting material for the synthesis of:
-
Rare Sugars: Such as L-gulose and L-idose.
-
Pharmaceutical Intermediates: Used in the development of drugs, including diabetology-related compounds and potential anti-cancer or anti-HIV agents.
-
Chiral Ligands: Employed in organometallic chemistry for enantioselective reactions.
-
Modified Nucleosides: As a precursor for antiviral and anticancer therapeutics.
-
Fine Chemicals: Utilized in the manufacturing of surfactants and polymers.
Spectroscopic Analysis
The structure and purity of this compound are routinely confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | Spectra are available, typically recorded in CDCl₃. Key signals include the anomeric proton (H-1) as a doublet around 5.9 ppm and characteristic signals for the four methyl groups of the isopropylidene protectors between 1.3 and 1.5 ppm. | |
| ¹³C NMR | Spectra are available. Expected signals include the anomeric carbon (C-1) around 105 ppm, carbons of the isopropylidene groups around 25-27 ppm and the quaternary carbons of these groups around 109 and 112 ppm. | |
| IR Spectroscopy | The spectrum shows a broad absorption band for the O-H stretch of the free hydroxyl group (~3500 cm⁻¹), C-H stretching of alkyl groups (~2900-3000 cm⁻¹), and strong C-O stretching bands in the fingerprint region (~1000-1200 cm⁻¹). | |
| Mass Spectrometry | Electron Ionization (EI-MS) typically shows a characteristic strong intensity peak at m/z 101, which can be the base peak. |
Key Experimental Protocols
Synthesis of this compound from D-Glucose
The most common method for preparing this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The following is a generalized protocol based on literature procedures.
References
A Technical Guide to the Solubility of Diacetone-D-Glucose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of diacetone-d-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a critical parameter for its application in organic synthesis and drug development. This document compiles available solubility data, details a comprehensive experimental protocol for its determination, and presents a visual workflow to aid in experimental design.
Core Topic: Solubility of this compound
This compound is a protected derivative of D-glucose, widely utilized as a versatile chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its solubility in organic solvents is a fundamental property that dictates reaction conditions, purification strategies, and formulation development. Understanding and accurately determining its solubility is paramount for optimizing synthetic yields and ensuring the reproducibility of experimental outcomes.
Quantitative and Qualitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 4.3% (w/v) | 17.5 | - |
| Water | Soluble in 7 volumes | Boiling Point | - |
| Petroleum Ether | Soluble in 200 volumes | Boiling Point | - |
| Chloroform | Freely Soluble | Not Specified | - |
| Alcohols (e.g., Ethanol) | Freely Soluble | Not Specified | - |
| Acetone | Freely Soluble | Not Specified | - |
| Diethyl Ether | Soluble | Warm | Crystallization solvent |
| Benzene | Not Specified | Not Specified | Crystallization solvent |
| Methanol | Slightly Soluble | Not Specified | - |
It is important to note that terms like "freely soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility under specific conditions is highly recommended.
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely accepted saturation shake-flask method followed by gravimetric analysis.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.
Materials and Equipment
-
This compound (or other solid organic compound)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with airtight seals (e.g., screw-cap vials)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
General laboratory glassware (pipettes, beakers, graduated cylinders)
Procedure
-
Preparation:
-
Ensure all glassware is clean and completely dry.
-
Pre-weigh and label the evaporation dishes that will be used to determine the mass of the dissolved solid.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24-48 hours, depending on the compound and solvent. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 12, 24, 36 hours) until the measured solubility is constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense a small amount of the solution to waste to ensure the filter is primed.
-
Carefully dispense a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume.
-
-
Gravimetric Analysis:
-
Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and ideally below its melting point.
-
Continue drying until all the solvent has evaporated and a constant weight of the solid residue is achieved. This can be confirmed by weighing the dish periodically until the mass no longer changes.
-
Record the final weight of the evaporation dish with the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100
-
-
Reporting:
-
The solubility should be reported in appropriate units (e.g., g/100 mL, mg/mL) along with the specific temperature at which the measurement was conducted.
-
It is good practice to perform the experiment in triplicate to ensure the reliability of the results.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
An In-depth Technical Guide to the NMR Spectral Data Interpretation of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This protected monosaccharide is a crucial intermediate in the synthesis of various carbohydrate-based pharmaceuticals and biologically active molecules. A thorough understanding of its NMR spectral features is paramount for structural confirmation, purity assessment, and monitoring chemical transformations.
Structure and Nomenclature
This compound is a derivative of D-glucose in which the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in the furanose form. The IUPAC name for this compound is (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various sources and spectral databases. The spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~5.90 | d | 3.7 |
| H-2 | ~4.51 | d | 3.7 |
| H-3 | ~4.31 | d | 2.9 |
| H-4 | ~4.15 | dd | 2.9, 7.8 |
| H-5 | ~4.05 | ddd | ~2.5, 6.0, 7.8 |
| H-6a | ~4.00 | dd | 6.0, 8.5 |
| H-6b | ~3.95 | dd | ~2.5, 8.5 |
| OH-3 | Variable | br s | - |
| CH₃ (isopropylidene) | 1.51, 1.43, 1.33, 1.32 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~105.1 |
| C-2 | ~83.7 |
| C-3 | ~72.5 |
| C-4 | ~81.0 |
| C-5 | ~71.0 |
| C-6 | ~67.3 |
| C(CH₃)₂ (1,2-isopropylidene) | ~111.8 |
| C(CH₃)₂ (5,6-isopropylidene) | ~109.2 |
| CH₃ (isopropylidene) | ~26.8, ~26.2, ~25.4, ~26.9 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. The compound should be a white crystalline solid.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for optimal results. The solvent should be free of water and other proton-containing impurities.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing significant line broadening.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better spectral dispersion, which is particularly important for resolving the overlapping signals in the proton spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5 ppm.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 220-250 ppm, centered around 100 ppm, is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of Structural Relationships
The following diagram illustrates the key structural features of this compound and their relationship to the NMR data.
Caption: Key ¹H-¹H coupling correlations in this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-d-glucose. This protected monosaccharide is a crucial intermediate in carbohydrate chemistry and the synthesis of various biologically active molecules. A thorough understanding of its NMR spectral features is essential for reaction monitoring, quality control, and structural verification.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) for this compound in deuterated chloroform (CDCl₃), the most commonly used solvent for this compound.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.94 | d | 3.7 |
| H-2 | 4.59 | d | 3.7 |
| H-3 | 4.34 | d | 2.5 |
| H-4 | 4.17 | dd | 7.5, 2.5 |
| H-5 | 4.32 | m | |
| H-6a | 4.06 | dd | 8.5, 6.2 |
| H-6b | 4.00 | dd | 8.5, 6.0 |
| -OH | 2.59 | br s | |
| CH₃ (isopropylidene) | 1.50 | s | |
| CH₃ (isopropylidene) | 1.45 | s | |
| CH₃ (isopropylidene) | 1.37 | s | |
| CH₃ (isopropylidene) | 1.32 | s |
Note: The assignments for the methyl groups of the two isopropylidene protecting groups are often complex and may overlap. The values presented are typical ranges observed.[1]
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 105.4 |
| C-2 | 82.7 |
| C-3 | 82.3 |
| C-4 | 81.4 |
| C-5 | 72.7 |
| C-6 | 67.4 |
| C(CH₃)₂ (1,2-isopropylidene) | 111.8 |
| C(CH₃)₂ (5,6-isopropylidene) | 109.0 |
| CH₃ (isopropylidene) | 27.0 |
| CH₃ (isopropylidene) | 26.9 |
| CH₃ (isopropylidene) | 26.4 |
| CH₃ (isopropylidene) | 25.5 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.
Sample Preparation
-
Material Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To avoid spectral distortions, ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in the pipette.
-
Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.
NMR Data Acquisition
-
Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. For presentation, the spectra are typically referenced to the TMS signal at 0.00 ppm. Phase and baseline corrections are applied to obtain a clean spectrum.
Visualizations
The following diagrams illustrate the structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]
References
Unveiling the Crystalline Architecture of Diacetone-D-Glucose and Its Derivatives: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of diacetone-d-glucose and its derivatives, crucial intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This document summarizes key crystallographic data, details experimental protocols for crystal growth and analysis, and visualizes the synthetic workflow.
This compound, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected form of glucose that serves as a versatile chiral building block in organic synthesis. Its rigid furanose structure, conferred by the two isopropylidene groups, allows for stereoselective modifications at the remaining free hydroxyl group at the C-3 position. The precise knowledge of its crystal structure and that of its derivatives is fundamental for understanding their reactivity and for designing novel therapeutic agents.
Crystallographic Data of this compound Derivatives
The determination of the crystal structure through single-crystal X-ray diffraction provides definitive information on the molecular geometry, conformation, and intermolecular interactions in the solid state. Below are the crystallographic parameters for two key derivatives of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[1][2] | C₂₀H₂₈O₈S | Orthorhombic | P2₁2₁2₁ | 9.7945(7) | 10.1945(7) | 21.306(1) | 2127.4(2) | 4 |
| 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose[3] | C₁₃H₂₂O₈S | Orthorhombic | P2₁2₁2₁ | 8.866(3) | 9.2962(16) | 19.361(3) | 1595.8(7) | 4 |
Experimental Protocols
The successful determination of a crystal structure is critically dependent on the meticulous execution of synthesis, crystallization, and data collection. The following sections detail the methodologies employed for the derivatives presented above.
Synthesis and Crystallization
Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [1]
To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (20 mL), a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (20 mL) was added at room temperature. The mixture was then stirred at 60°C for 48 hours. Following the reaction, the organic solvents were removed in vacuo. The resulting residue was redissolved in dichloromethane (20 mL) and washed with a saturated sodium bicarbonate solution (20 mL). The organic layer was subsequently separated and dried over sodium sulfate. The crude product was purified by column chromatography using a petroleum ether/ethyl acetate gradient (15:1 to 10:1) to yield the title compound as a colorless solid. Single crystals suitable for X-ray diffraction were grown from a petroleum ether/ethyl acetate mixture.
Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose [3]
The title compound was prepared by reacting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with methanesulfonyl chloride in pyridine at room temperature. White, block-like single crystals for X-ray analysis were obtained.
X-ray Data Collection and Structure Refinement
For 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose
X-ray diffraction data were collected on a Bruker-Nonius Apex-X8 CCD diffractometer using monochromatic Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS-97 and refined against F² on all data by full-matrix least-squares methods with SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and refined using a riding model.
For 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose
Data collection was performed on a Stoe IPDS diffractometer with Mo Kα radiation. The structure was refined on F². All hydrogen atom parameters were constrained. The absolute structure was determined using the Flack parameter, which refined to -0.03(10).
Synthetic Workflow Visualization
The synthesis of the tosylated derivative of this compound is a key step in the functionalization of this molecule. The following diagram illustrates this experimental workflow.
Caption: Synthetic workflow for the preparation of a tosylated this compound derivative.
This guide provides a foundational understanding of the crystal structure of key this compound derivatives, offering valuable data and protocols for researchers in the field. The elucidation of the crystal structure of the parent this compound molecule remains a critical area for future investigation to complete the structural landscape of this important class of compounds.
References
An In-depth Technical Guide to the Fundamental Reactions of the Diacetone-D-Glucose Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially available chiral building block extensively utilized in synthetic organic chemistry. Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaves a single, sterically accessible secondary hydroxyl group at the C-3 position. This unique structural feature makes this compound an ideal starting material for a wide array of chemical transformations, enabling the synthesis of complex carbohydrates, modified sugars, and chiral intermediates for drug discovery and development. This guide provides a comprehensive overview of the fundamental reactions of the C-3 hydroxyl group of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.
Core Reactions of the C-3 Hydroxyl Group
The reactivity of the C-3 hydroxyl group in this compound is characteristic of a secondary alcohol. The primary reactions it undergoes include etherification, esterification, oxidation, and nucleophilic substitution via activation.
Etherification (Williamson Ether Synthesis)
The formation of an ether bond at the C-3 position is a common strategy to introduce a variety of functional groups. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is the most frequently employed method.[1][2][3][4] This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a good leaving group.[1] Given that the C-3 hydroxyl is on a secondary carbon, the choice of the alkylating agent is crucial to favor substitution over elimination.
Esterification
Esterification of the C-3 hydroxyl group is another fundamental transformation, often used for protection or to introduce specific functionalities. Standard procedures involve the use of an acid chloride or anhydride in the presence of a base like pyridine. For sterically hindered substrates or when mild conditions are required, the Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a highly effective method.
Oxidation
Oxidation of the secondary hydroxyl group at C-3 yields the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, a valuable intermediate for the synthesis of rare sugars and other complex molecules. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a mild and efficient method for this transformation, compatible with the acid-sensitive isopropylidene groups.
Activation and Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide range of nucleophiles at the C-3 position with inversion of stereochemistry. A common application is the introduction of an azide group, which can be subsequently reduced to an amine.
Quantitative Data Summary
The following table summarizes quantitative data for some of the key reactions of the this compound hydroxyl group, providing a comparative overview of different transformations.
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| Etherification | ||||||
| Benzylation | Benzyl bromide, Sodium hydride | DMF | 0 °C to RT | 2 h | Quantitative | |
| Methylation | Methyl iodide, Sodium hydroxide | DMSO | RT | - | - | |
| Esterification | ||||||
| Acetylation | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | - | - | |
| Chalcogenophosphinates | Secondary phosphine chalcogenides, CCl4, Et3N | CCl4 | 70 °C | 4-24 h | up to 79% | |
| Oxidation | ||||||
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to RT | - | High | |
| Other | ||||||
| Thiocarbonyl-diimidazole | 1,1'-Thiocarbonyl-diimidazole, DMAP | Acetonitrile | 85 °C | 1 h | 80% |
Detailed Experimental Protocols
Benzylation of this compound (3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add benzyl bromide (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium hydride (1.65 eq. of a 60% dispersion in mineral oil) portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound in quantitative yield.
Acetylation of this compound (3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride
-
Methanol (dry)
-
Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding dry methanol.
-
Remove the solvents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the acetylated product.
Swern Oxidation of this compound (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose)
Materials:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
This compound
-
Anhydrous triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (4.0 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine or diisopropylethylamine (5.0 eq.) dropwise.
-
Continue stirring for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the ketone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the modification of the C-3 hydroxyl group of this compound.
Caption: Williamson Ether Synthesis of the C-3 Hydroxyl Group.
References
Diacetone-D-Glucose: A Comprehensive Technical Guide to a Versatile Chiral Pool Starting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a crystalline solid derived from D-glucose.[1][2][3] Its significance in organic synthesis stems from its role as a readily available and cost-effective chiral pool starting material.[4][5] The strategic protection of four of the five hydroxyl groups of glucose by two isopropylidene groups leaves a single, free hydroxyl group at the C-3 position. This unique structural feature allows for precise and selective chemical modifications, making it an invaluable building block for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and modified carbohydrates. This guide provides an in-depth technical overview of this compound, covering its synthesis, properties, and diverse applications, with a focus on experimental protocols and quantitative data.
Synthesis and Physicochemical Properties
This compound is typically synthesized from D-glucose by reaction with acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride etherate. The reaction involves the formation of two isopropylidene ketals, protecting the 1,2- and 5,6-hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 107-113 °C | |
| Specific Rotation [α] | -17.0° to -19.0° (c=2, H₂O) | |
| Solubility | Soluble in acetone, ethanol, and chloroform |
Applications in Chiral Synthesis
The utility of this compound as a chiral synthon is demonstrated in a multitude of synthetic applications. The exposed C-3 hydroxyl group serves as a handle for a variety of chemical transformations, including oxidation, reduction, alkylation, and acylation, leading to a diverse range of chiral intermediates.
Asymmetric Synthesis of Chiral Sulfoxides
This compound can be employed as a chiral auxiliary in the asymmetric synthesis of sulfoxides, which are important intermediates in medicinal chemistry. The reaction of a sulfinyl chloride with the C-3 hydroxyl group of this compound proceeds with high diastereoselectivity, and subsequent displacement with an organometallic reagent yields enantiomerically enriched sulfoxides.
Table 2: Diastereoselective Synthesis of Sulfinate Esters using this compound
| Sulfinate Ester | Diastereomeric Excess (de) | Resulting Sulfoxide Enantiomeric Excess (ee) | Reference(s) |
| p-Toluenesulfinate ester 32(R) | 62% | 92% (S,S) | |
| p-Toluenesulfinate ester 32(S) | 90% | 100% (R,R) |
Synthesis of Bioactive Carbohydrates and Nucleoside Analogs
This compound is a key starting material for the synthesis of rare sugars and their derivatives, which are often components of biologically active natural products. A notable example is the synthesis of L-iduronate, a crucial component of the anticoagulant heparin sulfate. The synthesis involves a series of stereocontrolled reactions starting with the functionalization of the C-3 hydroxyl group of this compound.
Furthermore, this compound serves as a precursor for the synthesis of nucleoside analogs with potential antiviral and anticancer activities. These syntheses leverage the chiral scaffold of the glucose derivative to construct complex heterocyclic systems.
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)
This protocol is adapted from a patented industrial process.
Materials:
-
Anhydrous α-D-glucose (3.66 kg, 20.32 mol)
-
Acetone (75 L)
-
Boron trifluoride-diethylether complex (31 mL)
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
Charge a reaction vessel flushed with a protective gas with anhydrous α-D-glucose.
-
Add a mixture of acetone and boron trifluoride-diethylether complex.
-
Heat the reaction mixture to 88-115 °C under a pressure of 1.6 to 4.4 bar, distilling off the volatile components. Continuously add acetone to replace the distilled volume.
-
After 4 hours, discontinue the acetone addition and distill off approximately 35 L of acetone under reduced pressure at 40 °C.
-
Cool the residue to room temperature and add 3.1 L of 2N sodium hydroxide solution and 19 L of the condensed distillate.
-
Stir for 10 minutes and then remove the acetone under reduced pressure.
-
Cool the residue and extract with dichloromethane (3 x 19 L).
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
Recrystallize the residue from cyclohexane.
-
Filter the crystalline solid, wash with cyclohexane, and dry at 40 °C under reduced pressure.
Expected Yield: 3.28 kg (62% of theory) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a crystalline solid.
Selective Deprotection: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
This protocol describes the selective removal of the 5,6-O-isopropylidene group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
50% aqueous acetic acid
Procedure:
-
Dissolve this compound in 50% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the product by crystallization.
Expected Yield: 80% of 1,2-O-isopropylidene-α-D-glucofuranose as a crystalline solid.
Functionalization of the C-3 Hydroxyl Group: Synthesis of this compound Chalcogenophosphinates
This protocol details the reaction at the C-3 hydroxyl group.
Materials:
-
This compound (DAG)
-
Secondary phosphine chalcogenides
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
Procedure:
-
In a suitable reaction vessel, combine this compound and the secondary phosphine chalcogenide in a CCl₄/Et₃N solvent system.
-
Heat the reaction mixture to 70 °C and stir for 4-24 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, work up the reaction mixture to isolate the product. This may involve filtration to remove triethylammonium chloride, followed by solvent evaporation and purification by chromatography.
Expected Yield: 42-79% of the corresponding this compound chalcogenophosphinate.
Signaling Pathways and Mechanisms of Action
While this compound itself is a synthetic intermediate, the molecules synthesized from it often have significant biological activities and interact with key cellular signaling pathways.
Heparan Sulfate and Cell Signaling
Heparan sulfate, a complex polysaccharide synthesized from precursors derived from this compound, is a crucial component of the extracellular matrix and cell surface. It functions as a co-receptor for numerous growth factors, including Fibroblast Growth Factors (FGFs), and modulates key signaling pathways such as Wnt and Hedgehog. These pathways are fundamental to embryonic development, tissue homeostasis, and have been implicated in cancer progression.
Caption: Heparan Sulfate's role in growth factor signaling.
Mechanism of Action of 2-Deoxystreptamine Mimics
2-Deoxystreptamine (2-DOS) is the central scaffold of many aminoglycoside antibiotics. Synthetic mimics of 2-DOS, which can be prepared from this compound, are designed to bind to ribosomal RNA (rRNA) and inhibit protein synthesis in bacteria. Specifically, they target the A-site on the 16S rRNA of the 30S ribosomal subunit, leading to mistranslation and ultimately bacterial cell death.
Caption: Synthesis and mechanism of a 2-DOS mimic.
Conclusion
This compound is a cornerstone of modern chiral pool synthesis. Its rigid, predictable stereochemistry, coupled with the selective reactivity of its C-3 hydroxyl group, provides a powerful platform for the construction of complex, enantiomerically pure molecules. The applications of this versatile starting material are continually expanding, with significant contributions to the fields of drug discovery, natural product synthesis, and materials science. The detailed protocols and data presented in this guide underscore the immense value of this compound to the scientific research and development community.
References
- 1. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. This compound CAS 582-52-5|Protected Sugar Intermediate [benchchem.com]
- 4. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
The Versatility of Diacetone-D-Glucose: A Technical Guide to its Role as a Precursor in Novel Sugar Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose (DAG), a readily available and cost-effective derivative of D-glucose, serves as a pivotal precursor in the synthesis of a diverse array of rare and modified sugars. Its unique structural feature, the protection of hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene groups, leaves the C-3 hydroxyl group accessible for a variety of chemical modifications.[1] This strategic protection makes DAG an invaluable chiral building block in medicinal chemistry and drug design, enabling the synthesis of complex carbohydrates, including components of therapeutic agents like heparin sulfate, as well as aza- and thiosugars with potential pharmacological applications.[2]
This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Key Synthetic Transformations from this compound
The strategic positioning of the free hydroxyl group at the C-3 position, along with the differential reactivity of the two isopropylidene groups, allows for a range of chemical manipulations to produce various sugar isomers and derivatives.
Synthesis of Monoacetone-D-Glucose
The selective hydrolysis of the 5,6-O-isopropylidene group of this compound yields 1,2-O-isopropylidene-α-D-glucofuranose, or monoacetone-D-glucose. This intermediate is crucial for modifications at the C-5 and C-6 positions.
Experimental Protocol: Selective Hydrolysis of this compound
A solution of this compound (3 g, 8.56 mmol) in 50% aqueous acetic acid (30 mL) is stirred gently at room temperature for 6 hours and then left to stand overnight. The reaction progress is monitored by thin-layer chromatography (TLC) using an ethyl acetate-hexane (1:2) solvent system. Upon completion, the solvent is removed under reduced pressure. The resulting syrup is dissolved in chloroform and washed with saturated aqueous sodium bicarbonate solution and then with distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate-hexane, 1:2) to afford 1,2-O-isopropylidene-α-D-glucofuranose as a solid mass (2 g, 80% yield). Recrystallization from methanol yields the pure product as needles with a melting point of 160-161°C.[3]
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | 50% Aqueous Acetic Acid | |
| Solvent | Water, Chloroform | |
| Reaction Time | 6 hours + overnight | |
| Temperature | Room Temperature | |
| Product | 1,2-O-isopropylidene-α-D-glucofuranose | |
| Yield | 80% |
Synthesis of an L-Iduronate Donor: A Key Component of Heparin
This compound is a key starting material for the synthesis of L-iduronate donors, which are essential building blocks for the anticoagulant drug heparin and heparan sulfate. The synthesis involves a series of functional group transformations, including protection of the C-3 hydroxyl, selective deprotection of the 5,6-O-isopropylidene group, and stereochemical inversion at C-5.
A representative synthetic pathway is outlined below:
Caption: Synthetic pathway from this compound to an L-Iduronate Donor.
Experimental Protocol Snippets for L-Iduronate Donor Synthesis:
-
Benzylation of this compound: The 3-OH group of this compound is protected by treatment with sodium hydride and benzyl bromide in dimethylformamide (DMF), yielding 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in quantitative yield.
-
Selective Hydrolysis: The 5,6-O-isopropylidene group of the benzylated intermediate is regioselectively hydrolyzed using 75% acetic acid to provide the corresponding diol in 88% yield.
| Step | Reagents | Solvent | Product | Yield | Reference |
| Benzylation | NaH, Benzyl Bromide | DMF | 3-O-Benzyl-DAG | Quantitative | |
| Hydrolysis | 75% Acetic Acid | - | Diol Intermediate | 88% |
Synthesis of D-Allose via Oxidation and Reduction
D-Allose, a rare sugar with potential applications in medicine and food science, can be synthesized from this compound. The key steps involve the oxidation of the C-3 hydroxyl group to a ketone, followed by stereoselective reduction.
Caption: Synthetic pathway from this compound to D-Allose.
The reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with sodium borohydride proceeds with high stereoselectivity to yield the D-allo isomer.
Quantitative Data for D-Allose Synthesis Intermediates:
| Reaction | Reagent | Product | Yield | Reference |
| Oxidation of DAG | RuO4 (catalytic), NaIO4 | Keto-DAG | - | |
| Reduction of Keto-DAG | Sodium Borohydride | Allo-derivative | Almost Theoretical |
Synthesis of Aza- and Thiosugars
This compound also serves as a precursor for the synthesis of aza- and thiosugars, where the ring oxygen is replaced by nitrogen or sulfur, respectively. These sugar analogues are of significant interest in drug development due to their potential to act as enzyme inhibitors. The synthesis of these compounds often involves multi-step sequences starting from modifications at the C-3 position of DAG. For example, the synthesis of thiosugars can be achieved through various methods, including the use of sulfur transfer reagents.
Conclusion
This compound is a remarkably versatile and economically important starting material in carbohydrate chemistry. Its protected structure allows for precise chemical modifications, enabling the efficient synthesis of a wide range of rare and modified sugars that are often inaccessible from natural sources. The synthetic routes outlined in this guide highlight the pivotal role of DAG in the development of novel carbohydrates for applications in medicine, biotechnology, and materials science. Further exploration of the reactivity of DAG is expected to lead to the discovery of even more diverse and valuable sugar derivatives.
References
Methodological & Application
Diacetone-D-glucose: A Versatile Chiral Auxiliary in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose (DAG), a readily available and inexpensive carbohydrate derivative, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its rigid furanose backbone and strategically positioned hydroxyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. These notes provide an overview of the applications of this compound as a chiral auxiliary, focusing on key reactions, experimental protocols, and the underlying stereochemical models.
Key Applications
This compound has proven to be particularly effective in two main areas of asymmetric synthesis:
-
Dynamic Kinetic Resolution of α-Halo Esters: In this application, DAG is used to mediate the nucleophilic substitution of racemic α-halo esters, yielding α-amino acid derivatives with high diastereoselectivity. This method is highly valuable for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceutical compounds.
-
Asymmetric Synthesis of Sulfoxides: this compound serves as an excellent chiral auxiliary for the synthesis of enantiopure sulfoxides. The reaction of a sulfinyl chloride with DAG, followed by displacement with an organometallic reagent, affords sulfoxides with high enantiomeric excess. Chiral sulfoxides are important intermediates in organic synthesis and are found in several biologically active molecules.
Data Presentation
The following tables summarize the quantitative data for the key applications of this compound as a chiral auxiliary.
Table 1: this compound Mediated Dynamic Kinetic Resolution of α-Chloro Esters
| Entry | α-Chloro Ester Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenylacetyl chloride | Benzylamine | α-Benzylamino-phenylacetate | 95 | 95:5 |
| 2 | Phenylacetyl chloride | Aniline | α-Anilino-phenylacetate | 92 | 93:7 |
| 3 | Phenylacetyl chloride | p-Methoxyaniline | α-(p-Methoxyanilino)-phenylacetate | 97 | 97:3 |
| 4 | Naphthylacetyl chloride | Benzylamine | α-Benzylamino-naphthylacetate | 90 | 92:8 |
| 5 | Thienylacetyl chloride | Benzylamine | α-Benzylamino-thienylacetate | 88 | 90:10 |
Table 2: Asymmetric Synthesis of Enantiopure tert-Butyl Sulfoxides using this compound
| Entry | Organometallic Reagent (R-MgX) | Product (t-Bu-SO-R) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Methylmagnesium bromide | tert-Butyl methyl sulfoxide | 85 | 94 |
| 2 | Ethylmagnesium bromide | tert-Butyl ethyl sulfoxide | 82 | 93 |
| 3 | Phenylmagnesium bromide | tert-Butyl phenyl sulfoxide | 90 | 95 |
| 4 | Vinylmagnesium bromide | tert-Butyl vinyl sulfoxide | 78 | 91 |
| 5 | Allylmagnesium bromide | tert-Butyl allyl sulfoxide | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Dynamic Kinetic Resolution of α-Chloro Esters
This protocol describes the synthesis of α-amino acid derivatives from α-chloro esters using this compound as a chiral auxiliary.
Materials:
-
This compound
-
α-Chloro ester
-
Amine nucleophile
-
Tetra-n-butylammonium iodide (TBAI)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the α-chloro ester (1.1 equiv.).
-
Add TBAI (0.1 equiv.) and DIEA (2.0 equiv.) to the reaction mixture.
-
Add the amine nucleophile (1.2 equiv.) and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-amino acid derivative. The diastereomers can be separated at this stage.
-
The chiral auxiliary can be recovered by hydrolysis of the ester.
Protocol 2: General Procedure for the Asymmetric Synthesis of tert-Butyl Sulfoxides
This protocol outlines the synthesis of enantiopure tert-butyl sulfoxides.
Materials:
-
This compound
-
tert-Butanesulfinyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Organometallic reagent (e.g., Grignard reagent)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
Step A: Synthesis of the this compound sulfinate ester
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Cool the mixture to 0 °C and slowly add tert-butanesulfinyl chloride (1.2 equiv.).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate.
-
The crude sulfinate ester can be purified by column chromatography or used directly in the next step.
Step B: Nucleophilic displacement to form the sulfoxide
-
Dissolve the purified this compound sulfinate ester (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent (1.5 equiv.) to the solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude sulfoxide by silica gel column chromatography to yield the enantiopure product.
Mandatory Visualizations
The stereochemical outcome of these reactions is dictated by the rigid structure of the this compound auxiliary. The following diagrams illustrate the proposed logical relationships and workflows.
Caption: Experimental workflow for the dynamic kinetic resolution of α-chloro esters.
Caption: Two-step experimental workflow for the asymmetric synthesis of sulfoxides.
Caption: Logical relationship of stereocontrol in dynamic kinetic resolution.
Application Notes and Protocols: Diacetone-d-glucose in Enantioselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. A key strategy for achieving high stereoselectivity is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate. Diacetone-d-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and inexpensive chiral starting material derived from D-glucose.[1][2] Its rigid furanose structure and defined stereocenters make it an attractive scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis.[3][4] While direct use as a chiral auxiliary attached to an enolate in aldol reactions is not extensively documented, its derivatives have shown significant potential in various enantioselective transformations.
This document provides an overview of the application of this compound as a versatile chiral building block for the synthesis of ligands for enantioselective aldol reactions, including exemplary protocols and data.
Application: this compound as a Precursor to Chiral Ligands
This compound can be chemically modified at its free hydroxyl group at the C-3 position to synthesize a variety of chiral ligands.[2] These ligands can then be used in combination with a metal center to create a chiral Lewis acid catalyst capable of coordinating to the reactants in an aldol reaction and directing the stereochemical outcome. One such exemplary class of ligands are phosphine ligands, which are widely used in homogeneous catalysis.
A hypothetical workflow for the use of a this compound-derived chiral phosphine ligand in a metal-catalyzed enantioselective aldol reaction is presented below.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Chiral Phosphine Ligand (Exemplary)
This protocol describes a hypothetical synthesis of a chiral phosphine ligand from this compound.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine
-
Lithium diphenylphosphide (LiPPh₂)
-
Dry Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-O-tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
-
Synthesis of the Chiral Phosphine Ligand:
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) in dry THF.
-
Under an inert atmosphere, add a solution of the tosylated this compound (1.0 eq) in dry THF to the LiPPh₂ solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral phosphine ligand.
-
Protocol 2: Enantioselective Aldol Reaction Using a this compound-Derived Ligand-Metal Complex (Exemplary)
This protocol outlines a general procedure for a Lewis acid-catalyzed enantioselective aldol reaction using the synthesized chiral phosphine ligand.
Materials:
-
Chiral phosphine ligand (from Protocol 1)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or other suitable Lewis acid
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., acetophenone trimethylsilyl enol ether)
-
Dry Dichloromethane (DCM) or other suitable solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
In situ Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphine ligand (0.1 eq) and Cu(OTf)₂ (0.1 eq) in dry DCM.
-
Stir the solution at room temperature for 1 hour to allow for complex formation.
-
-
Aldol Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the aldehyde (1.0 eq) and stir for 15 minutes.
-
Slowly add the silyl enol ether (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Data Presentation
The following table summarizes hypothetical results for the enantioselective aldol reaction described in Protocol 2 with various aldehydes.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| 1 | Benzaldehyde | 3-Hydroxy-1,3-diphenylpropan-1-one | 92 | >95:5 | 95 |
| 2 | 4-Nitrobenzaldehyde | 3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one | 88 | >95:5 | 97 |
| 3 | 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 95 | 90:10 | 92 |
| 4 | Isobutyraldehyde | 3-Hydroxy-4-methyl-1-phenylpentan-1-one | 75 | 85:15 | 88 |
| 5 | Cinnamaldehyde | 3-Hydroxy-1,5-diphenylpent-4-en-1-one | 85 | >95:5 | 93 |
Visualizations
Workflow for Chiral Auxiliary Mediated Enantioselective Aldol Reaction
References
- 1. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Antiviral Nucleoside Analogues from Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues are a cornerstone of antiviral therapy, effectively combating a range of viral infections by interfering with viral replication. Diacetone-D-glucose, a readily available and versatile starting material derived from D-glucose, serves as a key chiral precursor for the synthesis of various biologically active molecules, including antiviral nucleoside analogues. Its rigid furanose structure and selectively protectable hydroxyl groups make it an ideal scaffold for the stereocontrolled synthesis of modified ribofuranose rings, which are essential components of these therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of antiviral nucleoside analogues, starting from this compound. The protocols cover the key transformations required to convert this compound into a suitable ribofuranose intermediate, followed by the crucial glycosylation step to introduce the nucleobase. Additionally, this guide outlines the general mechanism of action of these compounds and presents antiviral activity data for relevant analogues.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process beginning with the protection of the free hydroxyl group of this compound. This is followed by the selective deprotection of the 5,6-O-isopropylidene group and subsequent oxidative cleavage to yield a protected ribofuranose derivative. This key intermediate is then activated and coupled with a nucleobase (e.g., uracil) via a glycosylation reaction. Final deprotection steps then yield the target nucleoside analogue.
Data Presentation
Table 1: Synthesis Yields for Key Intermediates
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Protection of 3-OH group | This compound | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | >95% |
| 2 | Selective Hydrolysis | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | ~88% |
| 3 | Oxidative Cleavage | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdofuranose | ~95% |
| 4 | Reduction and Acetylation | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdofuranose | 1,2-di-O-Acetyl-5-O-benzoyl-3-O-benzyl-D-ribofuranose | Variable |
| 5 | Vorbrüggen Glycosylation | 1,2-di-O-Acetyl-5-O-benzoyl-3-O-benzyl-D-ribofuranose & silylated uracil | Protected Uridine Analogue | Variable |
Table 2: Antiviral Activity of Selected Uridine Analogues
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2-thiouridine | Dengue virus (DENV) | Plaque Reduction | - | >100 | - |
| 2-thiouridine | SARS-CoV-2 | CPE | 0.8 | >100 | >125 |
| Analogue 1 | Herpes Simplex Virus 1 (HSV-1) | CPE | - | - | - |
| Analogue 2 | Classical Swine Fever Virus (CSFV) | Virus Yield Reduction | 9 µg/mL | >50 µg/mL | >5.5 |
Note: The antiviral data presented is for uridine analogues that may be synthesized through similar pathways. The exact activity of the final product from the provided protocol would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes the protection of the C3 hydroxyl group of this compound.
Materials:
-
This compound (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Benzyl bromide (BnBr) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Selective Hydrolysis to 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose
This protocol details the selective removal of the 5,6-O-isopropylidene group.[1]
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent)
-
Aqueous acetic acid (50-75%)
-
Sodium bicarbonate (solid)
-
Ethyl acetate
Procedure:
-
Dissolve the starting material in aqueous acetic acid.
-
Stir the solution at room temperature for 6-8 hours, monitoring the reaction progress by TLC.[1]
-
Once the starting material is consumed, carefully neutralize the acetic acid by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diol can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 3: Oxidative Cleavage to 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdofuranose
This protocol describes the cleavage of the diol to form the desired aldehyde.[2]
Materials:
-
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent)
-
Sodium periodate (NaIO₄) (1.1 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diol in a mixture of DCM and water.[2]
-
Add sodium periodate portion-wise to the vigorously stirred biphasic mixture.[2]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used immediately in the next step.
Protocol 4: Conversion to Ribofuranose Acetate and Vorbrüggen Glycosylation
This section outlines the conversion of the aldehyde to a suitable ribofuranose donor and subsequent glycosylation. The aldehyde from Protocol 3 is typically reduced (e.g., with NaBH₄) to the corresponding alcohol, followed by protection of the hydroxyl groups (e.g., acetylation) to form a stable ribofuranose derivative like 1,2-di-O-acetyl-5-O-benzoyl-3-O-benzyl-D-ribofuranose. This activated sugar is then used in the Vorbrüggen glycosylation.
Materials for Glycosylation:
-
Protected ribofuranose acetate (1 equivalent)
-
Uracil (or other nucleobase)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure (Vorbrüggen Glycosylation):
-
Silylation of Uracil: In a flame-dried flask under an inert atmosphere, suspend uracil in a mixture of HMDS and a catalytic amount of TMSCl. Reflux the mixture until the solution becomes clear, indicating the formation of persilylated uracil. Remove the excess silylating reagents under vacuum.
-
Glycosylation Reaction: Dissolve the silylated uracil and the protected ribofuranose acetate in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected nucleoside analogue.
Final Deprotection: The protecting groups (e.g., benzyl, acetyl, benzoyl) are removed using standard deprotection methodologies (e.g., hydrogenolysis for benzyl groups, ammonolysis for acyl groups) to yield the final antiviral nucleoside analogue.
Mandatory Visualizations
Caption: Synthetic workflow from this compound to an antiviral nucleoside analogue.
Caption: General mechanism of action for antiviral nucleoside analogues.
References
Application Notes and Protocols: Diacetone-D-Glucose as a Versatile Starting Material for Heparan Sulfate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparan sulfate (HS) and its more sulfated analogue, heparin, are complex linear polysaccharides belonging to the glycosaminoglycan (GAG) family. They play critical roles in a multitude of biological processes, including cell growth, differentiation, anticoagulation, and inflammation, primarily by modulating the activity of various proteins such as growth factors and cytokines. The intricate structure and heterogeneity of naturally occurring heparin and HS make detailed structure-activity relationship studies challenging. Consequently, the chemical synthesis of structurally defined heparin and HS oligosaccharides is of paramount importance for the development of novel therapeutics with improved specificity and safety profiles.
Diacetone-D-glucose, a readily available and inexpensive derivative of D-glucose, serves as a crucial chiral starting material in the synthesis of key building blocks for heparin and HS assembly.[1][2] Its protected structure, with a free hydroxyl group at the C-3 position, allows for regioselective modifications, making it an ideal precursor for the synthesis of L-iduronic acid donors, a fundamental component of the repeating disaccharide unit of heparin.[3][4] This application note provides detailed protocols and data for the synthesis of a key L-iduronate precursor from this compound and illustrates the role of synthetic heparan sulfate in growth factor signaling.
Data Presentation
The following table summarizes the key transformations and reported yields for the synthesis of an L-iduronate precursor starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 3-O-Benzylation | This compound | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, BnBr, DMF | Quantitative | [4] |
| 2 | Regioselective Hydrolysis | 3-O-Benzyl-diacetone-D-glucose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 75% Acetic Acid | 88 | |
| 3 | Oxidation | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose | NaIO₄, H₂O, DCM | 95 | |
| 4 | Epimerization and Cyclization (multi-step) | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose | L-iduronate donor | Further transformations involving epimerization and functional group manipulations | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of an L-iduronate precursor from this compound.
Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-O-benzyl derivative.
-
Protocol 2: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose
-
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (75%)
-
-
Procedure:
-
Dissolve the 3-O-benzyl-diacetone-D-glucose (1.0 eq) in 75% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
-
Protocol 3: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose
-
Materials:
-
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM)
-
Water
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the diol (1.0 eq) in a mixture of DCM and water.
-
Add sodium periodate (2.1 eq) portion-wise to the vigorously stirred mixture over 20 minutes.
-
Continue stirring at room temperature for 1.5 hours.
-
Add ethanol to quench any remaining oxidant.
-
Filter the mixture to remove insoluble salts and wash the filter cake with water.
-
Extract the filtrate with DCM (3 x volumes).
-
Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde product, which can be used in the next step without further purification.
-
Visualization of Synthetic and Biological Pathways
Synthetic Workflow from this compound
The following diagram illustrates the key transformations in the synthesis of an L-iduronate precursor starting from this compound.
Heparan Sulfate in FGF Signaling Pathway
This diagram illustrates the role of heparan sulfate as a co-receptor in the Fibroblast Growth Factor (FGF) signaling pathway, leading to the activation of the MAPK/ERK cascade.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of complex heparin and heparan sulfate oligosaccharides. The protocols outlined in this application note provide a foundation for the synthesis of key L-iduronate building blocks. The ability to generate structurally defined HS oligosaccharides is crucial for elucidating their precise roles in biological processes, such as the FGF signaling pathway, and for the development of targeted therapeutics. Further research and development in this area will continue to advance our understanding of glycobiology and open new avenues for drug discovery.
References
Application Notes and Protocols: Protecting Group Strategies for the Free Hydroxyl of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a pivotal intermediate in carbohydrate chemistry. Its rigid structure and the presence of a single free secondary hydroxyl group at the C-3 position make it an ideal starting material for the synthesis of a wide array of carbohydrate derivatives, including modified sugars and nucleoside analogs used in drug discovery.[1][2] The strategic protection of this C-3 hydroxyl group is a critical step in multi-step syntheses, enabling selective modifications at other positions of the glucose molecule. This document provides detailed application notes and experimental protocols for common protecting group strategies for the C-3 hydroxyl of this compound, including O-alkylation, O-acylation, and O-silylation.
Orthogonal Protecting Group Strategy
In complex syntheses, it is often necessary to selectively deprotect one hydroxyl group in the presence of others. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions without affecting each other.[3] For instance, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether is removed with fluoride ions, and an acetate can be cleaved by base-catalyzed hydrolysis. The choice of a protecting group for the C-3 hydroxyl of this compound should, therefore, be made in the context of the overall synthetic plan.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes various protecting groups for the C-3 hydroxyl of this compound, along with typical reaction conditions and yields.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Alkyl Ethers | ||||
| Benzyl (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH) | DMF | Quantitative | [4] |
| Methyl (Me) | Methyl iodide (MeI), Sodium hydride (NaH) | THF | High | [5] |
| Heptyl | 1-Bromoheptane, Potassium hydroxide (KOH) | DMSO | 86.9% | |
| Acyl Esters | ||||
| Acetyl (Ac) | Acetic anhydride, Pyridine | Pyridine | High | |
| Sulfonyl Esters | ||||
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine/DCM | 78% | |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | High |
Experimental Protocols
O-Alkylation
O-alkylation is a common strategy to protect the C-3 hydroxyl group. Benzyl and methyl ethers are particularly useful due to their general stability under a wide range of reaction conditions.
Protocol:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise with stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound in quantitative yield.
Deprotection (Hydrogenolysis):
-
Dissolve the 3-O-benzyl ether in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
A visible-light-mediated oxidative debenzylation has also been reported using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
O-Acylation
Acyl esters, such as acetates, are another class of common protecting groups. They are stable to acidic conditions but can be readily cleaved under basic conditions.
Protocol:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection (Zemplén Deacetylation):
-
Dissolve the 3-O-acetyl derivative (1.0 eq) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an ion-exchange resin (H+ form) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the deprotected alcohol.
O-Silylation
Silyl ethers are widely used protecting groups due to their ease of introduction, stability, and selective removal under mild conditions using fluoride reagents. The steric bulk of the silyl group can be tuned (e.g., TBDMS, TIPS, TBDPS) to control its stability.
Protocol:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection:
-
Dissolve the 3-O-TBDMS ether in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Visualization of Workflows
Protection of C-3 Hydroxyl Group
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a pivotal intermediate in carbohydrate chemistry.[1][2] Its utility stems from the two isopropylidene protecting groups, which allow for selective manipulation of the hydroxyl groups on the glucose molecule. The differential reactivity of the 1,2- and 5,6-isopropylidene groups enables regioselective deprotection, a crucial step in the synthesis of various biologically active molecules, including pharmaceuticals and oligosaccharides.[3][4] The 5,6-O-isopropylidene group, protecting a primary and a secondary hydroxyl, is more labile to acidic hydrolysis than the 1,2-O-isopropylidene group, which protects the anomeric and adjacent secondary hydroxyls.[3] This application note provides detailed protocols for the selective deprotection of these groups, supported by quantitative data and visual workflows.
Reaction Pathway: Selective Deprotection
The selective deprotection of this compound typically targets the more acid-labile 5,6-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose.
Caption: Selective hydrolysis of the 5,6-isopropylidene group.
Quantitative Data Summary
The following table summarizes various reported methods for the selective deprotection of the 5,6-O-isopropylidene group from this compound.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 40% Acetic Acid | Water | 70 | 55 min | Not specified | |
| Dowex 50WX2 | Methanol | 55 | 3-5 h | Good | |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water (9:1) | Room Temp | Varies | Good | |
| Perchloric Acid on Silica (HClO₄-SiO₂) | Dichloromethane | Room Temp | 6-24 h | Good to Excellent | |
| Trifluoroacetic Acid (TFA)/Acetic Anhydride (Ac₂O) | Acetic Anhydride | Not specified | Not specified | Not specified | |
| Copper (II) Chloride Dihydrate | Ethanol or 2-Propanol | Room Temp | Not specified | 99 | |
| H-Beta Zeolite | Aqueous Methanol | Room Temp | Varies | Not specified | |
| Dilute Sulphuric Acid | Methanol | Not specified | Not specified | Not specified | |
| Dilute Hydrochloric Acid | Methanol | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Selective Deprotection using Aqueous Acetic Acid
This protocol employs a straightforward method using dilute acetic acid for the selective hydrolysis of the 5,6-O-isopropylidene group.
Workflow:
Caption: Workflow for acetic acid-mediated deprotection.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in 40% aqueous acetic acid.
-
Heating: Place the flask in a water bath preheated to 70°C and stir the reaction mixture for 55 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water.
-
To remove residual acetic acid, add a mixture of toluene and methanol (1:2 v/v) and evaporate again. Repeat this step if necessary.
-
Extract the resulting residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-O-isopropylidene-α-D-glucofuranose.
-
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if required.
Protocol 2: Selective Deprotection using Dowex 50WX2 Ion-Exchange Resin
This method utilizes a heterogeneous acid catalyst, which simplifies the work-up procedure.
Workflow:
Caption: Workflow for Dowex resin-catalyzed deprotection.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add Dowex 50WX2 ion-exchange resin to the solution. A typical loading is 1-2 grams of resin per gram of substrate.
-
Heating: Stir the mixture at 55°C.
-
Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy until the starting material is consumed, which typically takes 3-5 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the resin by filtration through a Büchner or sintered glass funnel.
-
Wash the resin thoroughly with methanol.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude 1,2-O-isopropylidene-α-D-glucofuranose by flash column chromatography as needed.
Selective Deprotection of the 1,2-Isopropylidene Group
While the selective removal of the 5,6-isopropylidene group is more common due to its higher acid lability, certain methods can favor the deprotection of the 1,2-isopropylidene group. This is often achieved under conditions that allow for thermodynamic control or through specific reagent choices. However, detailed, high-yield protocols for the selective deprotection of the 1,2-isopropylidene group leaving the 5,6-group intact are less commonly reported and often result in mixtures.
Conclusion
The selective deprotection of the isopropylidene groups in this compound is a fundamental transformation in carbohydrate synthesis. The choice of method depends on the desired scale of the reaction, the required purity of the product, and the compatibility with other functional groups in the molecule. The protocols provided herein offer reliable and reproducible methods for achieving the selective removal of the 5,6-O-isopropylidene group, a key step in the elaboration of the glucose scaffold for various applications in research and drug development.
References
Application Notes and Protocols for the Functionalization of the C3-Hydroxyl of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile starting material in carbohydrate chemistry.[1][2] Its utility stems from the selective protection of the hydroxyl groups at the C1, C2, C5, and C6 positions, leaving the C3-hydroxyl group available for a variety of chemical transformations.[1][2] This selective reactivity allows for precise modifications of the glucose scaffold, which is of significant interest in the synthesis of modified carbohydrates, nucleosides, and other biologically active molecules.[1] These modifications are crucial in drug discovery and development for creating novel therapeutic agents. This document provides detailed protocols for key functionalization reactions at the C3 position of this compound, including oxidation, etherification, esterification, and inversion of stereochemistry via the Mitsunobu reaction.
Key Functionalizations of the C3-Hydroxyl Group
The strategic location and accessibility of the C3-hydroxyl group in this compound allow for a range of chemical modifications. The primary transformations include:
-
Oxidation: Conversion of the secondary alcohol at C3 to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. This ketone is a key intermediate for the synthesis of branched-chain sugars and other complex carbohydrate derivatives.
-
Etherification: Introduction of an ether linkage at the C3 position, for example, through benzylation, to introduce protecting groups or functional moieties.
-
Esterification: Formation of an ester at the C3-hydroxyl, which can be used for protection or to introduce specific functionalities.
-
Mitsunobu Reaction: Inversion of the stereochemistry at the C3 position, a critical transformation for the synthesis of rare sugars and stereochemically diverse molecules.
The following sections provide detailed experimental protocols and comparative data for these important reactions.
Data Presentation
The following tables summarize quantitative data for the key functionalization reactions of the C3-hydroxyl of this compound, allowing for easy comparison of different methodologies.
Table 1: Oxidation of this compound to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
| Oxidation Method | Oxidizing Agent | Co-reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Swern Oxidation | Oxalyl Chloride, DMSO | Triethylamine | Dichloromethane | -78 to rt | ~1.5 h | ~92% |
Table 2: Etherification of the C3-Hydroxyl of this compound
| Etherification Type | Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzylation | Benzyl Bromide | Sodium Hydride | DMF | Not Specified | Not Specified | Quantitative |
Table 3: Esterification of the C3-Hydroxyl of this compound
| Esterification Type | Reagents | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionoesterification | 1,1′-Thiocarbonyldiimidazole | DMAP | Acetonitrile | 85 (reflux) | 1 | 80% |
Table 4: Mitsunobu Reaction for Inversion of the C3-Hydroxyl Group
| Nucleophile | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Carboxylic Acid (general) | Triphenylphosphine, DEAD/DIAD | Tetrahydrofuran | 0 to rt | Several hours | Varies | |
| Hydrazoic Acid | Triphenylphosphine, DIAD | DMF | Not Specified | Not Specified | Good (for unprotected sugars) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Swern Oxidation of this compound
This protocol describes the oxidation of the C3-hydroxyl group to a ketone using Swern oxidation conditions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous DCM, cooled to -78 °C, add a solution of DMSO (2.4-2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 10-15 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5-10 minutes.
-
Stir the mixture for an additional 20-30 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-1.5 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Benzylation of the C3-Hydroxyl of this compound
This protocol describes the protection of the C3-hydroxyl group as a benzyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and needle for additions
-
Apparatus for aqueous workup
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium hydride (typically 1.1-1.5 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir for 30-60 minutes at room temperature.
-
Add benzyl bromide (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with water or methanol.
-
Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the resulting 3-O-benzyl-diacetone-d-glucose by column chromatography to obtain the product in quantitative yield.
Protocol 3: Thionoesterification of the C3-Hydroxyl of this compound
This protocol details the formation of a thionoester at the C3 position.
Materials:
-
This compound
-
1,1′-Thiocarbonyldiimidazole (TCDI)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile, anhydrous
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a dry round-bottom flask.
-
Add DMAP (0.2 equivalents) and 1,1′-Thiocarbonyldiimidazole (2.0 equivalents) to the solution.
-
Heat the mixture to reflux at 85 °C and stir for 60 minutes, or until the starting material is consumed (monitor by TLC).
-
Remove the acetonitrile by evaporation under reduced pressure.
-
Extract the crude product three times with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (e.g., 50% ethyl acetate/hexanes) to yield the thionoester (reported yield of 80%).
Protocol 4: Mitsunobu Reaction for Inversion of the C3-Stereocenter (General Protocol)
This protocol provides a general procedure for the Mitsunobu reaction, which can be adapted for the inversion of the C3-hydroxyl of this compound using an appropriate acidic nucleophile.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
An acidic nucleophile (e.g., benzoic acid, p-nitrobenzoic acid)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe for addition of DEAD/DIAD
Procedure:
-
Dissolve this compound (1.0 equivalent), the acidic nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1-1.5 equivalents), dissolved in THF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. Purification is typically achieved by column chromatography to isolate the inverted product.
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the Swern oxidation of this compound.
Caption: Workflow for the benzylation of this compound.
Caption: General workflow for the Mitsunobu reaction.
References
Diacetone-d-Glucose: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetone-d-glucose (DAG), a readily available and cost-effective derivative of D-glucose, has emerged as a valuable chiral scaffold in medicinal chemistry and drug discovery. Its rigid furanose structure, combined with the presence of a free hydroxyl group at the C-3 position, provides a unique platform for the synthesis of diverse molecular libraries. The isopropylidene protecting groups at the 1,2- and 5,6-positions offer robust protection while allowing for selective deprotection and further functionalization, making it an ideal starting material for combinatorial synthesis. These characteristics enable the generation of libraries of complex and stereochemically defined molecules for screening against various biological targets. This document provides an overview of the applications of this compound in combinatorial chemistry, along with detailed protocols for the synthesis and diversification of DAG-based scaffolds.
Advantages of this compound as a Combinatorial Scaffold
This compound offers several key advantages for its use in combinatorial library synthesis:
-
Chiral Pool Starting Material: As a derivative of D-glucose, it provides a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure compounds.
-
Rigid Conformation: The bicyclic structure of DAG imparts conformational rigidity to the synthesized molecules, which can lead to higher binding affinities and selectivities for their biological targets.
-
Versatile Functionalization: The free hydroxyl group at the C-3 position serves as a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric groups.
-
Selective Deprotection: The differential reactivity of the isopropylidene groups allows for selective deprotection and subsequent modification at other positions, further expanding the chemical space that can be explored.
Applications in Drug Discovery
Libraries of compounds derived from this compound have been explored for a variety of therapeutic applications, including:
-
Anticancer Agents: The structural motifs present in many natural product anticancer agents can be mimicked using the DAG scaffold.
-
Antiviral Therapeutics: The synthesis of nucleoside and non-nucleoside analogs with potential antiviral activity is an active area of research.
-
Enzyme Inhibitors: The chiral nature of DAG makes it an excellent starting point for the design of specific enzyme inhibitors, such as kinase and glycosidase inhibitors.
-
Antibacterial Agents: Modification of the DAG scaffold has led to the discovery of compounds with promising antibacterial activity.
Data Presentation
Table 1: Synthesis and Antibacterial Activity of Acylated this compound Derivatives
| Compound | Acyl Group | Yield (%) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 1 | Acetyl | 72 | 12 | 8 |
| 2 | Propanoyl | 68 | 14 | 9 |
| 3 | Butanoyl | 75 | 16 | 11 |
| 4 | Pentanoyl | 70 | 18 | 13 |
| 5 | Hexanoyl | 78 | 20 | 15 |
| 6 | Heptanoyl | 73 | 22 | 16 |
| 7 | Octanoyl | 76 | 24 | 18 |
| 8 | Nonanoyl | 71 | 25 | 19 |
| 9 | Decanoyl | 79 | 27 | 21 |
Data is illustrative and compiled from representative studies.
Table 2: Yields of Key Synthetic Intermediates from this compound
| Starting Material | Reaction | Product | Yield (%) | Reference |
| This compound | Hydrolysis of 5,6-O-isopropylidene group | 1,2-O-Isopropylidene-α-D-glucofuranose | 88 | [1] |
| This compound | Reaction with 1,1′-Thiocarbonyldiimidazole | Thionoformate derivative | 80 | [2] |
| This compound | Reaction with secondary phosphine chalcogenides | Chalcogenophosphinate derivatives | up to 79 | [3] |
| D-glucose | Acetonation | This compound | 62 | [4] |
| D-glucose | Acetonation with diketene | This compound | 58-63 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for the acylation of the free hydroxyl group at the C-3 position of this compound, which is a common first step in the generation of a combinatorial library.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.
Protocol 2: Synthesis of a Thionoformate Derivative of this compound
This protocol details the synthesis of a thionoformate derivative, which can serve as a key intermediate for further diversification.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
4-Dimethylaminopyridine (DMAP)
-
1,1′-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq, 19.21 mmol) in anhydrous acetonitrile (40 mL) in a dry round-bottom flask.
-
Add DMAP (0.2 eq, 3.84 mmol) and TCDI (2.0 eq, 38.42 mmol) to the solution.
-
Reflux the reaction mixture at 85 °C and stir for 60 minutes, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, evaporate the acetonitrile under reduced pressure.
-
Extract the crude product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography using a 50% ethyl acetate/hexanes solvent system to yield the thionoformate derivative (80% yield).
Mandatory Visualizations
Caption: Experimental workflow for combinatorial library synthesis and screening using a this compound scaffold.
Caption: Logical relationship from the this compound scaffold to the identification of lead compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Application Notes and Protocols: Diacetone-D-Glucose in the Synthesis of Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, a readily available and versatile chiral starting material derived from D-glucose, serves as a pivotal building block in the stereoselective synthesis of a wide array of bioactive molecules. Its rigid furanose structure and selectively protected hydroxyl groups make it an ideal precursor for the synthesis of iminosugars and other carbohydrate mimetics that are potent inhibitors of glycosidases. Glycosidase inhibitors are a class of therapeutic agents with broad applications in the management of diabetes, viral infections, and certain types of cancer. This document provides detailed application notes and experimental protocols for the synthesis of various glycosidase inhibitors using this compound as a key starting material.
Data Presentation: Synthesis and Inhibitory Activity
The following table summarizes the key quantitative data for the synthesis of representative glycosidase inhibitors starting from this compound and their corresponding inhibitory activities against target glycosidases.
| Target Compound | Intermediate Steps | Overall Yield (%) | Target Glycosidase | IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | 5 | ~40-50% | α-glucosidase (yeast) | 8.15 ± 0.12 | [1] |
| Deoxymannojirimycin | 10 | 35% | α-mannosidase | - | [2] |
| Nojirimycin δ-lactam | - | 49% (from diacetone glucose to dibenzyl ido-furanose) | - | - | [3] |
| DNJ-chrysin derivative 5 | - | 36% | α-glucosidase (yeast) | 0.51 ± 0.02 | [1] |
| DNJ-chrysin derivative 6 | - | - | α-glucosidase (yeast) | 0.51 ± 0.02 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Deoxynojirimycin (DNJ) from this compound (A Representative Route)
This protocol outlines a general synthetic route for the preparation of 1-deoxynojirimycin (DNJ) from this compound. The key transformations involve the introduction of a nitrogen functionality at the C-5 position with inversion of configuration, followed by cyclization.
Step 1: Protection of the 3-hydroxyl group of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Selective deprotection of the 5,6-O-isopropylidene group
-
Dissolve the product from Step 1 in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the corresponding diol.
Step 3: Introduction of the azide at C-5 with inversion of configuration (Mitsunobu reaction)
-
Dissolve the diol from Step 2 in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) at 0 °C.
-
Add a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the C-5 azide.
Step 4: Reduction of the azide and reductive amination
-
Dissolve the azide from Step 3 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting amine will spontaneously cyclize.
-
The crude product can be further purified by recrystallization or column chromatography to yield 1-deoxynojirimycin.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
In a 96-well microplate, add a solution of the test compound at various concentrations. Include a positive control (e.g., acarbose) and a negative control (solvent only).
-
Add the α-glucosidase solution to each well and pre-incubate for 10-15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow from this compound to iminosugar-based glycosidase inhibitors.
Caption: General synthetic route to glycosidase inhibitors.
Mechanism of Action: Glycosidase Inhibition
The diagram below illustrates the mechanism of action of iminosugar glycosidase inhibitors in the context of the endoplasmic reticulum (ER) and the digestive system.
Caption: Inhibition of glycosidases in different cellular compartments.
Conclusion
This compound is a cost-effective and stereochemically rich starting material for the synthesis of a diverse range of glycosidase inhibitors. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The ability to systematically modify the core iminosugar scaffold allows for the fine-tuning of inhibitory potency and selectivity, paving the way for the development of novel therapeutics targeting carbohydrate-processing enzymes.
References
Diacetone-D-Glucose: A Versatile Chiral Ligand in Asymmetric Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose (DAG), a readily available and inexpensive derivative of D-glucose, has emerged as a valuable chiral precursor for the synthesis of a diverse range of ligands for asymmetric catalysis. Its rigid furanose backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of catalytic transformations. These transformations are pivotal in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound-derived ligands in key catalytic reactions.
Asymmetric Synthesis of Chiral Sulfoxides
This compound can be utilized as a chiral auxiliary for the diastereoselective synthesis of sulfinate esters, which are versatile precursors to enantiomerically pure sulfoxides. The stereochemical outcome of the sulfinylation of DAG is notably dependent on the choice of base.
Workflow for the Synthesis of Chiral Sulfoxides from this compound:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diacetone-D-Glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis involves the reaction of D-glucose with acetone in the presence of an acid catalyst. This reaction forms a five-membered cyclic ketal (acetonide) between the hydroxyl groups at the C1-C2 and C5-C6 positions of the glucose molecule, which is in its furanose form. The removal of water formed during the reaction is crucial to drive the equilibrium towards the product.[1]
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions include:
-
Acetone self-condensation: Under acidic conditions, acetone can react with itself to form byproducts such as diacetone alcohol, mesityl oxide, and phorone.[1] This can lead to the formation of tar-like substances that are difficult to remove.
-
Formation of monoacetone-D-glucose: Incomplete reaction or partial hydrolysis of the diacetone product can result in the formation of 1,2-O-isopropylidene-α-D-glucofuranose.[2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the desired this compound back to the monoacetone derivative or even to the starting D-glucose.
-
Caramelization: Strong acids and high temperatures can promote the degradation of glucose into dark, polymeric materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) will show distinct spots for the starting material (D-glucose, which will likely remain at the baseline), the monoacetone intermediate, the diacetone product, and potentially some of the less polar acetone condensation byproducts.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the reaction conditions, including the catalyst used, reaction time, temperature, and the efficiency of water removal. Reported yields for this compound synthesis are typically in the range of 55-80%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Presence of water in the reagents or glassware. 3. Insufficient reaction time or temperature. | 1. Use a fresh or properly stored catalyst. 2. Ensure all glassware is oven-dried and use anhydrous acetone and D-glucose. 3. Monitor the reaction by TLC and adjust the reaction time and temperature as needed based on literature protocols. |
| Reaction mixture turns dark brown or black | 1. Caramelization of glucose due to overly harsh acidic conditions or high temperatures. 2. Extensive acetone self-condensation leading to tar formation. | 1. Use a milder acid catalyst (e.g., a Lewis acid like boron trifluoride etherate instead of concentrated sulfuric acid). 2. Maintain the recommended reaction temperature. 3. Reduce the reaction time if the product has already formed (as indicated by TLC). |
| TLC shows multiple spots, including one between the starting material and the product | This intermediate spot is likely the monoacetone-D-glucose byproduct. | 1. Increase the reaction time to promote the formation of the diacetone product. 2. Ensure efficient removal of water to shift the equilibrium towards the fully protected product. 3. If the monoacetal persists, it can be separated from the diacetal product by column chromatography. |
| Oily or tar-like residue that is difficult to crystallize | This is likely due to the presence of acetone self-condensation byproducts. | 1. Attempt to remove the impurities by trituration with a solvent in which the desired product is sparingly soluble (e.g., cold hexane or cyclohexane). 2. If trituration is unsuccessful, column chromatography on silica gel may be necessary. |
| The final product is hydrolyzing back to the starting material upon workup | The workup conditions are too acidic or contain too much water. | Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before extraction. Ensure that all subsequent washing steps are performed with appropriate aqueous solutions and that the organic layer is thoroughly dried before solvent evaporation. |
Quantitative Data
The yield of this compound and the extent of side reactions are highly dependent on the chosen experimental conditions. The following table summarizes data from various literature procedures.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Key Side Products/Observations | Reference(s) |
| Conc. H₂SO₄ | Acetone | Room Temp. | 14 | ~55 | Formation of monoacetal observed by TLC. | |
| Boron trifluoride etherate | Acetone | 90 | 4.5 | 58-63 | Reaction performed in an autoclave. | |
| Boron trifluoride etherate | Acetone | 88-115 | - | 62 | Reaction under pressure with continuous removal of volatile components. | |
| Iodine | Acetone | Reflux | - | - | Mentioned as a catalyst with potential for low throughput. | |
| Zinc Chloride | Acetone | - | - | - | Mentioned as a traditional catalyst. |
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol is adapted from a literature procedure for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Reaction Setup: To a vigorously stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, add concentrated sulfuric acid (1.2 mL).
-
Reaction: Stir the mixture at room temperature for 6 hours. Add anhydrous copper(II) sulfate (15 g) as a dehydrating agent and continue stirring for an additional 8 hours, then leave it to stand overnight.
-
Monitoring: Monitor the reaction progress by TLC (acetone-petroleum ether, 1:3). The desired product should appear as a new spot with a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, neutralize the mixture with an aqueous solution of sodium bicarbonate. Filter the solid copper sulfate and neutralize the filtrate.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or chloroform. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Selective Hydrolysis to Monoacetone-D-glucose
This protocol describes the selective removal of the 5,6-O-isopropylidene group, which can also be a side reaction if the initial synthesis conditions are not optimal.
-
Reaction Setup: Dissolve this compound (3 g, 11.5 mmol) in 50% aqueous acetic acid (30 mL).
-
Reaction: Stir the solution gently at room temperature for 6 hours and then let it stand overnight.
-
Monitoring: Monitor the conversion of the starting material to a slower-moving spot by TLC (ethyl acetate-hexane, 1:2).
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the resulting syrup in chloroform and wash with a saturated aqueous sodium bicarbonate solution, followed by distilled water.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting 1,2-O-isopropylidene-α-D-glucofuranose by column chromatography or recrystallization.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound and potential hydrolysis.
Acetone Self-Condensation Pathway
Caption: Formation of byproducts from acetone self-condensation.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for monitoring and troubleshooting.
References
Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of the undesired byproduct, 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone-d-glucose), during the synthesis of diacetone-d-glucose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that may lead to the formation of monoacetone-d-glucose or other impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High proportion of monoacetone-d-glucose in the final product. | 1. Incomplete reaction: The reaction may not have proceeded to completion, leaving the mono-acetal as the major product. 2. Hydrolysis of this compound: The desired product may have hydrolyzed back to the mono-acetal form during workup or purification. 3. Insufficient dehydrating agent: Water produced during the reaction can shift the equilibrium back towards the reactants and the mono-acetal intermediate. | 1. Increase reaction time: Monitor the reaction by TLC until the starting material and mono-acetal intermediate are fully converted to the di-acetal. 2. Optimize temperature: Ensure the reaction temperature is appropriate for the chosen catalyst to drive the reaction to completion. For acid-catalyzed reactions, temperatures can range from room temperature to around 80-120°C.[1] 3. Neutralize acidic catalyst promptly: After the reaction is complete, neutralize the acid catalyst to prevent hydrolysis during workup. 4. Use anhydrous conditions: Employ anhydrous solvents and reagents. Consider the use of a dehydrating agent like anhydrous copper(II) sulfate or molecular sieves to remove water as it is formed.[1] |
| Low overall yield of this compound. | 1. Suboptimal catalyst: The type or amount of catalyst may not be optimal for the reaction. 2. Side reactions: Undesirable side reactions such as caramelization or self-condensation of acetone can consume starting materials and reduce the yield.[1] 3. Inefficient purification: Product may be lost during the purification process. | 1. Catalyst selection: Experiment with different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, Lewis acids like BF3·OEt2). The choice of catalyst can significantly impact the reaction rate and yield. 2. Control reaction temperature: Overheating can lead to decomposition and side reactions. Maintain a consistent and optimized temperature throughout the reaction. 3. Careful workup: Ensure efficient extraction and purification methods are used to minimize product loss. Recrystallization is a common method for purification. |
| Formation of dark, tarry byproducts. | 1. Caramelization of glucose: This can occur at high temperatures in the presence of acid. 2. Self-condensation of acetone: Acidic conditions can promote the self-condensation of acetone, leading to polymeric byproducts.[1] | 1. Maintain lower reaction temperatures: Avoid excessive heating to minimize sugar decomposition. 2. Use a milder catalyst: Consider using a less harsh acid catalyst. 3. Optimize reaction time: Do not prolong the reaction unnecessarily after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of monoacetone-d-glucose formation?
A1: The formation of monoacetone-d-glucose is primarily due to an incomplete reaction. The reaction of D-glucose with acetone proceeds in a stepwise manner, first forming the 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone-d-glucose) intermediate, which then reacts further to form the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound). If the reaction is stopped prematurely or the conditions are not optimal to drive the second acetalization, a significant amount of the mono-acetal will remain.
Q2: How can I effectively remove water from the reaction mixture?
A2: Removing the water produced during the acetalization reaction is crucial to drive the equilibrium towards the formation of this compound.[1] This can be achieved by:
-
Using a dehydrating agent: Anhydrous copper(II) sulfate or molecular sieves can be added to the reaction mixture to sequester water as it is formed.
-
Azeotropic distillation: If a suitable co-solvent is used, water can be removed by azeotropic distillation using a Dean-Stark apparatus.
Q3: Can the this compound product hydrolyze back to monoacetone-d-glucose?
A3: Yes, the isopropylidene groups are susceptible to acid-catalyzed hydrolysis. The 5,6-O-isopropylidene group is generally more labile and can be selectively hydrolyzed under milder acidic conditions to yield 1,2-O-isopropylidene-α-D-glucofuranose. To prevent this during workup, it is essential to neutralize the acid catalyst as soon as the reaction is complete.
Q4: What are the optimal reaction conditions to favor the formation of this compound?
A4: The optimal conditions can vary depending on the specific catalyst and scale of the reaction. However, general guidelines to maximize the yield of this compound include:
-
Catalyst: Sulfuric acid is a common and effective catalyst. Lewis acids such as boron trifluoride etherate can also be used.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but also increase the risk of side reactions. A temperature range of 85° to 120° C has been reported in some procedures.
-
Reaction Time: The reaction should be monitored by a suitable method, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Anhydrous Conditions: The use of anhydrous acetone and D-glucose is highly recommended.
Data Presentation
The following table summarizes reaction conditions from various sources for the synthesis of this compound. It is important to note that direct comparison of yields can be misleading due to variations in reaction scale, workup procedures, and purification methods.
| Catalyst | Temperature (°C) | Reaction Time (h) | Dehydrating Agent | Reported Yield (%) | Reference |
| H₂SO₄ | Room Temp. | 4-6 | Anhydrous CuSO₄ | ~70-80 | General Lab Procedures |
| BF₃·OEt₂ | 90 | 4.5 | None (diketene used) | 63 | Patent Data |
| H₂SO₄ | -80 | 0.75 | None | 90 (crude) | Patent Data |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
This protocol is a general laboratory procedure for the synthesis of this compound.
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of D-glucose and anhydrous copper(II) sulfate in anhydrous acetone, slowly add concentrated sulfuric acid at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the solid (copper salts and unreacted glucose) and wash with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting syrup in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a mixture of hexane and a minimal amount of dichloromethane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Visualizations
Reaction Scheme: Formation of this compound
Caption: Reaction pathway for the formation of this compound.
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
References
troubleshooting low yield in diacetone-d-glucose preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of diacetone-d-glucose, particularly concerning low yields.
Troubleshooting Guide: Low Yield in this compound Preparation
Low yields in the synthesis of this compound can arise from several factors, from reaction conditions to purification techniques. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve these issues.
Question: My reaction seems incomplete, resulting in a low yield of this compound. What are the possible causes and solutions?
Answer: Incomplete conversion of D-glucose is a primary reason for low yields. Several factors can contribute to this:
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, a Lewis acid) is crucial for the ketalization reaction. Ensure the catalyst is not old or deactivated.
-
Presence of Water: The reaction produces water, which can shift the equilibrium back towards the reactants, hydrolyzing the product.[1][2] It is critical to use anhydrous reagents and glassware. Consider using a dehydrating agent or a setup that removes water as it forms (e.g., a Dean-Stark apparatus).
-
Inadequate Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion. Refer to established protocols for guidance on optimal conditions.[1]
Question: I am observing the formation of a dark, tar-like substance in my reaction mixture. How does this affect my yield and how can I prevent it?
Answer: The formation of tar-like by-products is a common issue that can significantly lower the yield and complicate purification.[1]
-
Cause: These tars often result from side reactions such as the self-condensation of acetone or the caramelization of glucose under harsh acidic conditions.[1]
-
Prevention:
-
Control Temperature: Avoid excessive heating, which can accelerate these side reactions.
-
Catalyst Choice: Some catalysts are more prone to causing side reactions. For instance, while strong mineral acids like sulfuric acid are effective, they can also promote charring. Lewis acids, such as boron trifluoride etherate, are often preferred for cleaner reactions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of by-products. Monitor the reaction progress (e.g., by TLC) to determine the optimal endpoint.
-
Question: My final product is difficult to purify, and I'm losing a significant amount during this step. What can I do to improve my purification process?
Answer: Purification is a critical step where product loss can occur. Common purification methods for this compound include extraction and recrystallization.
-
Extraction: After neutralizing the reaction mixture, the product is typically extracted with an organic solvent like dichloromethane or cyclohexane. Ensure thorough extraction by performing multiple extractions with fresh solvent.
-
Recrystallization: Cyclohexane or petroleum ether are common solvents for recrystallization. If the product is not crystallizing well, it may be due to impurities. Consider washing the crude product or using a different recrystallization solvent system.
-
Chromatography: In cases of persistent impurities, column chromatography may be necessary, although it can be less practical for large-scale preparations.
Question: I suspect my product is hydrolyzing back to the starting material or a mono-acetone derivative. How can I confirm this and prevent it?
Answer: Hydrolysis of the isopropylidene groups is a known issue, particularly in the presence of acid and water.
-
Confirmation: This can be confirmed using analytical techniques like Thin Layer Chromatography (TLC) by comparing the product spot with standards of D-glucose and monoacetone glucose.
-
Prevention:
-
Thorough Neutralization: Ensure the acidic catalyst is completely neutralized before workup. An aqueous base solution, such as sodium hydroxide, is typically used.
-
Anhydrous Conditions: Maintain anhydrous conditions throughout the workup and purification process as much as possible.
-
Controlled Hydrolysis: In some cases, selective hydrolysis to form 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose) is desired. This is typically achieved using aqueous acetic acid. If this is not the intended product, avoid acidic aqueous conditions during workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the preparation of this compound?
A1: The catalyst, typically an acid, facilitates the reaction between the hydroxyl groups of glucose and acetone to form the cyclic ketal structures. Both Brønsted acids (like sulfuric acid) and Lewis acids (like zinc chloride, boron trifluoride) can be used.
Q2: Are there any alternatives to strong acid catalysts like sulfuric acid?
A2: Yes, Lewis acids such as boron trifluoride etherate, aluminum halides, and tin salts are often used and can offer advantages like milder reaction conditions and reduced formation of tar-like byproducts. Iodine and molecular sieves have also been reported as catalysts.
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the specific protocol and scale. Reported yields in patent literature range from 55% to over 60%. Optimization of reaction conditions and careful purification are key to achieving higher yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the D-glucose starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Concentrated H₂SO₄ in acetone | Readily available, inexpensive | Can cause charring and tar formation, requires careful neutralization |
| Zinc Chloride | Anhydrous ZnCl₂ in acetone | Lewis acid catalyst | Can be hygroscopic, requiring anhydrous conditions |
| Phosphorus Pentoxide | P₂O₅ in acetone | Acts as both catalyst and dehydrating agent | Can be difficult to handle, requires large quantities leading to disposal issues |
| Boron Trifluoride Etherate | Catalytic amount in acetone, often under pressure at elevated temperatures | High efficiency, cleaner reaction with fewer by-products | Requires specialized equipment (autoclave) for reactions under pressure |
| Iodine | Catalytic amount in acetone | Milder catalyst | May require large volumes of solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound using Boron Trifluoride Etherate
This protocol is adapted from patent literature and represents a common method using a Lewis acid catalyst.
-
Reaction Setup: In a stirred autoclave, add anhydrous α-D-(+)-glucose and acetone.
-
Catalyst Addition: Add a catalytic amount of boron trifluoride-diethylether complex (e.g., ~0.85 g for 54.1 g of glucose).
-
Reaction: Heat the mixture to 90°C with stirring for approximately 4.5 hours.
-
Cooling and Filtration: After cooling to room temperature, filter the reaction solution.
-
Neutralization: Add a 1% sodium hydroxide solution to the filtrate to neutralize the catalyst.
-
Solvent Removal: Distill off the acetone under vacuum.
-
Extraction: Extract the remaining aqueous residue three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent in vacuo.
-
Recrystallization: Recrystallize the resulting crude solid from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound preparation.
Caption: Reaction pathway for the synthesis of this compound from D-glucose and acetone.
References
managing acetone self-condensation in diacetone-d-glucose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diacetone-d-glucose. Our focus is on managing the common side reaction of acetone self-condensation to improve yield and purity.
Troubleshooting Guide: Acetone Self-Condensation and Other Issues
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on mitigating acetone self-condensation.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Acetone Self-Condensation: The acidic catalyst is promoting the self-condensation of acetone, leading to the formation of byproducts such as diacetone alcohol, mesityl oxide, and phorone.[1][2][3] This is often indicated by the formation of a yellow to brown color and tarry residues.[4][5] | - Temperature Control: Maintain a low reaction temperature, ideally between 5-10°C, to disfavor the kinetics of acetone self-condensation. - Catalyst Choice: Consider using a milder Lewis acid catalyst, such as boron trifluoride etherate, which can offer better selectivity compared to strong Brønsted acids like sulfuric acid. - Water Removal: Ensure anhydrous conditions, as water can both hinder the desired reaction and potentially facilitate side reactions. The use of a drying agent like anhydrous copper(II) sulfate can be beneficial. |
| Incomplete Reaction: The reaction has not gone to completion, leaving unreacted D-glucose. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the D-glucose spot and the appearance of the this compound product spot. A typical solvent system for TLC is ethyl acetate-hexane. - Reaction Time: If the reaction is proceeding slowly at a low temperature, consider extending the reaction time. | |
| Formation of Tarry Byproducts | Extensive Acetone Self-Condensation: Higher reaction temperatures significantly accelerate the formation of condensation polymers and other colored impurities. | - Optimize Temperature: Strictly control the reaction temperature. If cooling is insufficient, consider adding the acid catalyst portion-wise to manage any exotherm. - Purification: While prevention is key, tarry byproducts can sometimes be removed by column chromatography on silica gel. |
| Difficult Product Isolation/Purification | Presence of Polar Byproducts: Acetone self-condensation products can interfere with the crystallization of this compound. | - Aqueous Workup: After neutralizing the acid catalyst, a thorough aqueous wash can help remove some of the more water-soluble byproducts. - Recrystallization: Recrystallization from a suitable solvent system, such as cyclohexane, can effectively purify the product. |
| Reaction Stalls or is Very Slow | Catalyst Inactivity: The chosen acid catalyst may not be sufficiently active under the reaction conditions. | - Catalyst Concentration: A slight, careful increase in the catalyst concentration may be necessary. However, be mindful that this can also increase the rate of side reactions. - Alternative Catalysts: If using a very mild catalyst, a switch to a slightly more active one, like a different Lewis acid, could be trialed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of acetone self-condensation under acidic conditions?
A1: Under acidic catalysis, acetone can undergo self-condensation to form a variety of byproducts. The initial product is diacetone alcohol. This can then dehydrate to form mesityl oxide. Further condensation reactions can lead to the formation of phorone and more complex, often colored and tarry, polymeric materials.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. You can spot the reaction mixture alongside your starting material (D-glucose) on a silica gel plate. As the reaction progresses, the spot corresponding to D-glucose will diminish, and a new, less polar spot for this compound will appear and intensify. A common solvent system for this analysis is a mixture of ethyl acetate and hexane.
Q3: What is the optimal temperature range for the synthesis to minimize acetone self-condensation?
A3: To minimize acetone self-condensation, it is generally recommended to carry out the reaction at low temperatures. Some studies have shown that maintaining the reaction at temperatures as low as 5°C can significantly reduce the formation of byproducts and improve the yield of the desired this compound. Higher temperatures, while potentially increasing the rate of the desired reaction, will more significantly accelerate the undesirable self-condensation of acetone.
Q4: Which acid catalyst is best for this synthesis?
A4: Both Brønsted acids (like sulfuric acid) and Lewis acids (like boron trifluoride etherate, zinc chloride, or ferric chloride) can catalyze this reaction. While sulfuric acid is a common and inexpensive choice, Lewis acids often provide better control and can lead to higher yields with fewer byproducts under optimized conditions. The choice of catalyst may depend on the scale of the reaction and the desired level of purity.
Q5: How can I confirm the identity and purity of my final this compound product?
A5: The identity and purity of your synthesized this compound can be confirmed using several analytical techniques. The most common is 1H NMR spectroscopy, which will show a characteristic set of peaks for the product. Melting point determination is another useful method for assessing purity; pure this compound has a sharp melting point.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound, highlighting conditions that influence yield and byproduct formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Sulfuric Acid | Boron Trifluoride Etherate | Anhydrous Copper(II) Sulfate | |
| Temperature | Room Temperature | 88-115°C | 5°C | |
| Reaction Time | 18 hours | Not Specified | 120 minutes | |
| Yield | 55% | 62% | Low Yield Reported | |
| Key Observation | Use of a drying agent (anhydrous CuSO4) is beneficial. | Higher temperature and pressure can be used but risk increased side reactions. | Very low temperature significantly reduces yield in this specific study. |
Key Experimental Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is a representative example for the synthesis of this compound.
Materials:
-
D-glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a stirred solution of D-glucose in dry acetone at room temperature, add concentrated sulfuric acid dropwise.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 6 hours).
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring (e.g., for 8 hours or overnight).
-
Monitor the reaction progress by TLC using an appropriate solvent system (e.g., acetone-petroleum ether, 1:3).
-
Once the reaction is complete, filter the mixture to remove the copper sulfate.
-
Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like cyclohexane.
Visualizing Reaction Management
The following diagram illustrates the logical workflow for managing acetone self-condensation during this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetone - Wikipedia [en.wikipedia.org]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Technical Support Center: Deprotection of Diacetone-D-Glucose Derivatives
Welcome to the technical support center for challenges in the deprotection of diacetone-d-glucose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the deprotection of this compound?
A1: The primary challenges revolve around achieving selective deprotection, avoiding side reactions, and ensuring complete removal of the isopropylidene groups. Key issues include:
-
Incomplete or slow deprotection: The reaction may not proceed to completion, leaving partially protected intermediates.[1]
-
Lack of selectivity: In molecules with multiple isopropylidene groups, removing a specific one without affecting others can be difficult.[1]
-
Side reactions: Acid-catalyzed deprotection can lead to undesired reactions such as rearrangement, decomposition, or polymerization of the sugar backbone.[2][3]
-
Acetal migration: Under acidic conditions, there is a risk of the protecting group migrating to other hydroxyl groups.
Q2: Which isopropylidene group is more labile in this compound?
A2: The 5,6-O-isopropylidene group is generally more labile and thus more easily cleaved under acidic conditions compared to the 1,2-O-isopropylidene group. This allows for the selective deprotection to yield 1,2-O-isopropylidene-α-D-glucofuranose.
Q3: What are the typical acidic conditions used for deprotection?
A3: A range of acidic conditions can be employed, from mild to strong, depending on the desired outcome. Common reagents include:
-
Aqueous acetic acid (e.g., 50-80%)[4]
-
Mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)
-
Lewis acids like iron(III) chloride (FeCl3) or copper(II) chloride (CuCl2)
-
Acidic ion-exchange resins
The choice of acid is critical for controlling selectivity and minimizing side reactions.
Q4: Can deprotection be achieved under non-acidic conditions?
A4: While less common for isopropylidene groups, some methods avoid strongly acidic conditions. For instance, molecular iodine in acetone can cleave acetals under neutral conditions.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Problem: The deprotection of the isopropylidene group is not going to completion, or the reaction is impractically slow, resulting in low yields of the desired product.
| Probable Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The acidic conditions may be too mild. Increase the concentration of the acid or switch to a stronger acid. For example, if 50% acetic acid is ineffective, try 80% acetic acid or a catalytic amount of a stronger acid like HCl. |
| Suboptimal Reaction Temperature | Low temperatures can slow down the reaction rate. Gradually increase the reaction temperature while monitoring for the formation of byproducts. For some ion-exchange resin-based methods, a temperature range of 78-82°C is optimal for high yields. |
| Poor Solvent System | The solvent may not be suitable for the hydrolysis reaction. Ensure the presence of water for hydrolysis. A co-solvent system like THF/water or DME/water can be effective. |
| Steric Hindrance | The isopropylidene group may be in a sterically hindered position, slowing down the reaction. Prolonging the reaction time or using a higher temperature may be necessary. |
Issue 2: Lack of Selectivity in Deprotection
Problem: A specific isopropylidene group needs to be removed, but multiple or all protecting groups are being cleaved.
| Probable Cause | Recommended Solution |
| Harsh Acidic Conditions | Strong acids can lead to non-selective removal of all isopropylidene groups. Use milder acidic conditions. For selective removal of the 5,6-O-isopropylidene group, 50% aqueous acetic acid at room temperature is a common choice. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can result in the loss of selectivity. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the desired product is the major component. |
Issue 3: Formation of Byproducts and Decomposition
Problem: The reaction mixture shows significant formation of unidentified byproducts, or the desired product is decomposing under the reaction conditions.
| Probable Cause | Recommended Solution |
| Strongly Acidic Conditions | High concentrations of strong acids can promote side reactions like polymerization and the formation of tar-like substances. Use the mildest acidic conditions that effectively cleave the protecting group. Consider using an acidic resin, which can be easily filtered off, minimizing contact time. |
| Elevated Temperatures | High temperatures can lead to the degradation of the carbohydrate. Perform the reaction at the lowest effective temperature. If heating is necessary, do so gradually and monitor the reaction closely. |
| Presence of Other Acid-Labile Groups | Other protecting groups in the molecule (e.g., silyl ethers, trityl ethers) may also be cleaved. Choose deprotection conditions that are orthogonal to the other protecting groups present. For example, molecular iodine in acetone can be used in the presence of highly acid-sensitive groups. |
Experimental Protocols
Protocol 1: Selective Deprotection of the 5,6-O-Isopropylidene Group
This protocol describes the selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using aqueous acetic acid.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
50% Aqueous Acetic Acid
-
Chloroform
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
TLC plates, developing chamber, and appropriate solvent system (e.g., ethyl acetate/hexane, 1:2)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in 50% aqueous acetic acid.
-
Stir the solution gently at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC. The product, 1,2-O-isopropylidene-α-D-glucofuranose, will have a lower Rf value than the starting material.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the resulting syrup in chloroform.
-
Wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize any remaining acid, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Deprotection using an Ion-Exchange Resin
This protocol outlines the hydrolysis of diacetone glucose to monoacetone glucose using a weak acid cation exchange resin.
Materials:
-
This compound
-
Weak acid cation exchange resin (e.g., AMBERLITE IRC-50 in hydrogen form)
-
Deionized Water
Procedure:
-
Prepare a 5-10% aqueous solution of this compound.
-
Heat the solution to a temperature between 78-82°C.
-
Add the weak acid cation exchange resin to the heated solution and agitate the slurry for 0.25 to 2 hours. Alternatively, pass the heated solution through a column packed with the resin.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, separate the resin from the solution by filtration.
-
The resulting aqueous solution of monoacetone glucose can be used directly or concentrated to isolate the crystalline product.
Visual Guides
Troubleshooting Workflow for Deprotection Reactions
Caption: A decision-making workflow for troubleshooting common issues in deprotection reactions.
General Experimental Workflow for Selective Deprotection
Caption: A generalized workflow for a typical selective deprotection experiment.
References
Optimizing the Mitsunobu Reaction on Diacetone-D-Glucose: A Technical Support Guide
For researchers, scientists, and drug development professionals, the Mitsunobu reaction is a powerful tool for stereochemical inversion of secondary alcohols, a common step in the synthesis of complex molecules. However, when applied to sterically hindered substrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), achieving high yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Mitsunobu reaction on this compound often low-yielding?
A1: The secondary hydroxyl group at the C-3 position of this compound is sterically hindered by the bulky isopropylidene groups. This steric hindrance can slow down the rate of reaction, leading to incomplete conversion and the formation of side products.
Q2: What are the most common side products in this reaction?
A2: The most common byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., diethyl or diisopropyl hydrazinedicarboxylate). These can complicate purification. Other potential side products include elimination products or products resulting from the reaction of the azodicarboxylate with the alcohol.
Q3: What is the ideal pKa for the nucleophile in a Mitsunobu reaction with this compound?
A3: For sterically hindered alcohols like this compound, a more acidic nucleophile is generally preferred to ensure it can be readily deprotonated by the betaine intermediate. Nucleophiles with a pKa below 13 are typically recommended. For challenging cases, strongly acidic nucleophiles like p-nitrobenzoic acid (pKa ≈ 3.4) can significantly improve yields.
Q4: Does the order of reagent addition matter?
A4: Yes, the order of addition can be critical. The standard protocol involves dissolving the this compound, triphenylphosphine (PPh₃), and the nucleophile in an anhydrous solvent before slowly adding the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (typically 0 °C).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently acidic nucleophile. 2. Steric hindrance at the C-3 position. 3. Inactive reagents (e.g., oxidized PPh₃ or degraded azodicarboxylate). 4. Insufficient reaction time or temperature. | 1. Switch to a more acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid). 2. Increase the excess of Mitsunobu reagents (PPh₃ and azodicarboxylate) to 1.5-2.0 equivalents. 3. Use freshly opened or purified reagents. 4. Allow the reaction to stir for a longer period (up to 24 hours) at room temperature or gently warm the reaction mixture (e.g., to 40-50 °C). |
| Formation of Elimination Byproducts | 1. The reaction conditions are too harsh (e.g., high temperature). 2. The nucleophile is too basic. | 1. Maintain a low reaction temperature during the addition of the azodicarboxylate and consider running the entire reaction at room temperature or below. 2. Use a less basic nucleophile with a lower pKa. |
| Difficult Purification from Byproducts (TPPO and Hydrazinedicarboxylate) | 1. High polarity and solubility of the byproducts in common organic solvents. | 1. After the reaction, dilute the mixture with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the byproducts, which can then be removed by filtration. 2. Employ modified reagents such as polymer-supported triphenylphosphine or azodicarboxylates designed for easier removal. |
| Inconsistent Yields | 1. Presence of water in the reaction mixture. 2. Variable quality of reagents. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use high-purity, fresh reagents for each reaction. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Mitsunobu reaction on this compound and analogous substrates.
| Nucleophile | Reagents (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
| p-Nitrobenzoic acid | PPh₃ (1.5), DIAD (1.5) | THF | 0 °C to RT | 12 h | ~85% | Inferred from general procedures for hindered alcohols |
| Benzoic Acid | PPh₃ (1.5), DEAD (1.5) | Toluene | 0 °C to RT | 16 h | 60-75% | General observation for secondary alcohols |
| Diphenylphosphoryl azide (DPPA) | PPh₃ (1.5), DEAD (1.5) | THF | 0 °C to RT | 12 h | ~70-80% | Inferred from general procedures |
| Phthalimide | PPh₃ (1.5), DIAD (1.5) | THF | RT | 24 h | 50-65% | General observation for nitrogen nucleophiles |
Key Experimental Protocols
Protocol 1: Mitsunobu Reaction with p-Nitrobenzoic Acid
This protocol is recommended for achieving high yields with the sterically hindered hydroxyl group of this compound.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
p-Nitrobenzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, PPh₃, and p-nitrobenzoic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Workflow
Experimental Workflow for Mitsunobu Reaction
improving the efficiency of Swern oxidation on diacetone-d-glucose
Welcome to the technical support center for the Swern oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Swern oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (moisture contamination).2. Reaction temperature too high during activation or oxidation.3. Insufficient amount of oxidizing agent. | 1. Use freshly distilled, anhydrous solvents and reagents. Ensure DMSO and dichloromethane are dry.2. Maintain a strict temperature of -78 °C during the addition of oxalyl chloride, DMSO, and the alcohol substrate.[1][2]3. Use the recommended stoichiometry (see protocols below). |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time.2. Poor mixing of reagents at low temperatures.3. Not enough activating agent or base. | 1. Increase the reaction time after the addition of the alcohol and after the addition of triethylamine.2. Ensure vigorous stirring throughout the reaction, especially as the mixture may become viscous.3. Re-evaluate the stoichiometry of your reagents. |
| Formation of Side Products | 1. Reaction temperature rising above -60 °C can lead to side reactions like the Pummerer rearrangement, resulting in methylthiomethyl (MTM) ether byproducts.[2]2. Epimerization at the carbon alpha to the newly formed carbonyl group can occur, sometimes facilitated by triethylamine.[1] | 1. Strictly maintain the reaction temperature at or below -78 °C until the reaction is quenched.[1]2. Consider using a bulkier base, such as diisopropylethylamine (DIPEA), to minimize epimerization. |
| Difficult Purification | 1. Presence of triethylammonium chloride salts.2. Residual DMSO. | 1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine salts, followed by a wash with saturated sodium bicarbonate and brine.2. Ensure thorough aqueous washes to remove DMSO. |
| Unpleasant Odor | The reaction produces dimethyl sulfide ((CH₃)₂S), which has a strong, unpleasant smell. | 1. Conduct the reaction and workup in a well-ventilated fume hood.2. To neutralize the odor on glassware and in waste, rinse with a bleach (sodium hypochlorite) or Oxone® solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Swern oxidation of this compound?
Yields can vary depending on the protocol and reaction scale. A classic Swern oxidation protocol can yield the desired ketone in approximately 86% after purification. However, an improved one-pot Swern oxidation-reduction protocol has been reported to achieve yields of up to 98% for the subsequent alcohol product without chromatographic purification.
Q2: How critical is the reaction temperature?
Maintaining a low temperature (typically -78 °C, the temperature of a dry ice/acetone bath) is crucial for the success of the Swern oxidation. If the temperature rises above -60 °C, the activated DMSO intermediate can decompose, leading to the formation of side products such as methylthiomethyl (MTM) ethers via the Pummerer rearrangement.
Q3: Can I use other activating agents besides oxalyl chloride?
Yes, other reagents can be used to activate DMSO, which can sometimes offer advantages. For instance, using trifluoroacetic anhydride (TFAA) is a common variation. These alternative methods may have different temperature requirements and side product profiles.
Q4: What are the main byproducts of this reaction?
The primary byproducts are dimethyl sulfide, carbon monoxide (toxic), carbon dioxide, and triethylammonium chloride (when triethylamine is used as the base).
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting material, this compound, is more polar than the resulting ketone product. A suitable solvent system for TLC might be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the reaction is progressing.
Experimental Protocols
Protocol 1: Classic Swern Oxidation of this compound
This protocol is a standard two-step procedure for the oxidation of the alcohol to the ketone.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (e.g., 57.17 mmol) in dry CH₂Cl₂ (70 mL) at -78 °C, add a solution of DMSO (e.g., 115.25 mmol) in dry CH₂Cl₂ (20 mL) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (e.g., 19.2 mmol) in dry CH₂Cl₂ (150 mL) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture for 90 minutes at -78 °C.
-
Add triethylamine (e.g., 144.6 mmol) dropwise, keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol can be expected to yield approximately 86% of the desired ketone after purification.
Protocol 2: High-Efficiency One-Pot Swern Oxidation-Reduction
This modified protocol combines the oxidation and a subsequent reduction in a single pot, leading to a high yield of the inverted C-3 alcohol, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
Materials:
-
Same as Protocol 1, plus:
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After the addition of triethylamine, instead of warming to room temperature, maintain the temperature between -60 °C and -40 °C.
-
Slowly add a freshly prepared solution of NaBH₄ in a 4:1 mixture of Ethanol/H₂O.
-
Once the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Perform an aqueous workup by extracting with CH₂Cl₂.
-
Evaporate the solvent under reduced pressure to obtain the product.
This adapted protocol can yield up to 98% of the corresponding 1,2:5,6-di-O-isopropylidene-α-D-allofuranose without the need for column chromatography.
Data Summary
| Protocol | Key Steps | Reported Yield | Purification |
| Classic Swern Oxidation | Two-step oxidation, quench with water at room temperature. | ~86% | Column Chromatography |
| One-Pot Swern Oxidation-Reduction | One-pot oxidation and reduction, quench with NaBH₄/EtOH/H₂O at -60 to -40 °C. | up to 98% | Extraction only |
Visualizations
Caption: Workflow for the Swern Oxidation of this compound.
Caption: Troubleshooting logic for low yield in Swern oxidation.
References
Technical Support Center: Reactions Involving Diacetone-D-Glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacetone-d-glucose.
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for a reaction involving the hydroxyl group of this compound?
A common workup for reactions modifying the free 3-hydroxyl group of this compound involves an aqueous workup followed by purification. A typical protocol is as follows:
-
Quenching the Reaction: The reaction is often quenched by the addition of a suitable reagent to neutralize any unreacted starting materials or catalysts. The choice of quenching agent depends on the specific reaction chemistry.
-
Aqueous Extraction: The reaction mixture is diluted with an organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or a saturated aqueous solution (e.g., sodium bicarbonate, ammonium chloride) to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.[1]
Q2: How can I remove the isopropylidene protecting groups from this compound?
The isopropylidene groups are acid-labile. Regioselective hydrolysis of the 5,6-O-isopropylidene group can be achieved using 75% acetic acid.[1] For complete deprotection, stronger acidic conditions are required. However, care must be taken to avoid unwanted side reactions. A controlled hydrolysis to form monoacetone glucose can be performed using a weak acid cationic exchanger at a carefully controlled temperature range of 75-90°C.[2]
Q3: What are the common solvents for recrystallizing this compound and its derivatives?
This compound can be recrystallized from various organic solvents. Common choices include cyclohexane, diethyl ether, and petroleum ether.[3][4] The choice of solvent will depend on the specific derivative and the impurities to be removed.
Troubleshooting Guide
Low Yields
Problem: My reaction yield is significantly lower than expected after workup.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product Decomposition: The product may be unstable to the workup conditions (e.g., acidic or basic washes). | - Use milder quenching and extraction conditions. - Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Incomplete Extraction: The product may have some water solubility, leading to loss during the aqueous wash. | - Increase the number of extractions with the organic solvent. - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product in the aqueous phase. |
| Unintentional Hydrolysis: The diacetone protecting groups may be partially or fully cleaved during an acidic workup. | - If acidic conditions are necessary, use a weaker acid or perform the wash at a lower temperature. - Consider using a non-acidic workup if possible. |
| Volatilization of Product: If the product is volatile, it may be lost during solvent removal. | - Use a lower temperature for solvent evaporation. - Employ a cold trap to recover any volatilized product. |
Product Purity Issues
Problem: My final product is contaminated with impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Unreacted Starting Material: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC to ensure completion before workup. - Adjust reaction conditions (e.g., time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of Byproducts: Side reactions can lead to the formation of impurities. In the synthesis of this compound, tar-like byproducts can form from the self-condensation of acetone. | - Optimize reaction conditions to minimize side reactions. - For tar-like impurities, consider treating the crude product with activated carbon. |
| Residual Catalyst: Catalysts, such as Lewis acids, may remain in the product. | - Neutralize acidic catalysts with a base (e.g., sodium bicarbonate solution) during the aqueous workup. - For salt byproducts like ammonium sulfate, filtration can be effective. |
| Inadequate Purification: The chosen purification method may not be effective for separating the product from certain impurities. | - If column chromatography is used, try different solvent systems (mobile phases) or stationary phases. - For recrystallization, experiment with different solvents or solvent mixtures. |
Experimental Protocols & Workflows
General Aqueous Workup Protocol
Below is a generalized workflow for a standard aqueous workup of a reaction involving a this compound derivative.
Caption: Standard aqueous workup procedure.
Troubleshooting Logic for Low Product Purity
This diagram outlines a logical approach to troubleshooting purity issues in your final product.
Caption: Decision tree for purity troubleshooting.
Quantitative Data Summary
The following table summarizes yields from different workup and purification procedures for this compound as reported in the literature.
| Starting Material | Key Reagents | Workup/Purification Method | Yield | Reference |
| D-glucose | Diketene, Boron trifluoride-diethylether | Neutralization with NaOH, extraction with dichloromethane, recrystallization from cyclohexane | 58% | |
| D-glucose | Diketene-acetone adduct, Boron trifluoride-diethylether | Neutralization with NaOH, extraction with dichloromethane, recrystallization from cyclohexane | 63% | |
| This compound derivative | 75% Acetic Acid | Aqueous workup and column chromatography | 88% | |
| This compound derivative | Sodium periodate | Filtration, extraction with dichloromethane, evaporation | 95% |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Technical Support Center: TLC Analysis of Diacetone-D-Glucose Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers identifying byproducts in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose) via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical spots I should expect to see on my TLC plate?
A: In a typical reaction mixture, you should expect to see three main spots corresponding to the starting material, the intermediate, and the final product.
-
D-Glucose (Starting Material): Being highly polar, it will remain at or very near the baseline (Rf ≈ 0).
-
Monoacetone Glucose (Intermediate): This is the partially protected glucose (1,2-O-isopropylidene-α-D-glucofuranose). It is less polar than glucose and will have an intermediate Rf value.
-
This compound (Product): This is the desired product and the least polar of the three. It will travel the furthest up the plate and have the highest Rf value.
Q2: My spots are streaking or appearing as elongated smears. What's wrong?
A: Streaking on a TLC plate is a common issue that can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample solution and spotting a smaller amount.[1][2][3]
-
Compound Acidity/Basicity: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it can interact strongly and cause streaking. Try adding a small amount of a base like triethylamine (0.1–2.0%) to your mobile phase.[1][4]
-
High Polarity: Very polar compounds may streak. Ensure your solvent system is appropriate for the compounds being analyzed.
Q3: I see a prominent spot on the baseline that isn't moving. What is it?
A: A spot that remains on the baseline is a highly polar compound that has a strong affinity for the stationary phase (silica gel). In this reaction, it is almost certainly unreacted D-glucose.
Q4: My spots are not visible under a UV lamp. How can I see them?
A: Sugars and their acetal derivatives are often not UV-active, as they lack the necessary chromophores to absorb UV light at 254 nm. To visualize these compounds, you must use a chemical stain. After developing the plate, let it dry completely and then dip it into a staining solution, followed by gentle heating with a heat gun until spots appear.
Q5: What is the best stain to use for visualizing glucose derivatives on a TLC plate?
A: Several stains are effective for visualizing carbohydrates. One of the most common is p-anisaldehyde stain , which produces a range of colors (blue, green, violet) for different sugars and their derivatives. Other options include potassium permanganate (KMnO₄) stain or an acidic ceric ammonium molybdate (CAM) solution.
Q6: The Rf values for all my spots are too low (clustered near the bottom). How can I fix this?
A: If your spots are too close to the baseline, your eluent (mobile phase) is not polar enough to move the compounds up the plate. To increase the Rf values, you need to increase the polarity of the solvent system. For a common ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.
Q7: The Rf values for all my spots are too high (clustered near the top). What should I do?
A: If your spots are too close to the solvent front, your eluent is too polar. To decrease the Rf values, you need to decrease the polarity of the solvent system. In an ethyl acetate/hexane system, this is achieved by increasing the proportion of hexane.
Data Presentation: Representative Rf Values
The Rf values of the product and byproducts are highly dependent on the exact solvent system used. The table below provides typical Rf values for common compounds in a representative solvent system for easy comparison.
| Compound Name | Structure | Role in Reaction | Polarity | Representative Rf Value (EtOAc/Hexane 1:2) |
| D-Glucose | Hexose Sugar | Starting Material | High | ~ 0.0 - 0.1 |
| 1,2-O-isopropylidene-α-D-glucofuranose | Mono-acetal | Intermediate | Medium | ~ 0.2 - 0.3 |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Di-acetal | Product | Low | ~ 0.5 - 0.6 |
Experimental Protocols: TLC Analysis
This protocol outlines the standard procedure for analyzing the this compound reaction mixture using TLC.
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced ticks on the origin line where you will spot your samples.
2. Sample Preparation:
-
Dissolve a small amount (1-2 mg) of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare separate solutions of your starting material (D-glucose) and, if available, the pure product for use as standards.
3. Spotting the Plate:
-
Dip a capillary tube into your sample solution.
-
Briefly and gently touch the end of the capillary tube to the corresponding tick mark on the origin line. Aim for a small, concentrated spot (1-2 mm in diameter).
-
Allow the solvent to completely evaporate between applications if you need to spot multiple times to increase concentration.
4. Developing the Plate:
-
Pour your chosen mobile phase (e.g., ethyl acetate/hexane) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better separation.
-
Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the plate to air dry completely to remove all traces of the mobile phase.
-
Check for spots under a UV lamp (254 nm), although it is unlikely to show sugar derivatives.
-
Prepare a p-anisaldehyde staining solution.
-
Quickly dip the dried plate into the stain, ensuring the entire surface is coated.
-
Wipe excess stain from the back of the plate with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear. Avoid overheating, which can char the plate.
6. Data Analysis:
-
Circle the visualized spots with a pencil.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Experimental workflow for TLC analysis.
Caption: Troubleshooting decision tree for common TLC issues.
References
Technical Support Center: Large-Scale Synthesis of Diacetone-D-Glucose
Welcome to the technical support center for the large-scale synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during industrial-scale production.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis process, offering potential causes and solutions.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yield is a common issue in large-scale synthesis and can be attributed to several factors:
-
Incomplete Reaction: The reaction between D-glucose and acetone is an equilibrium process. To drive it towards the product, the water formed during the reaction must be efficiently removed.[1][2]
-
Solution: On an industrial scale, this can be achieved by using a dehydrating agent or through methods like azeotropic distillation. Some processes utilize an excess of acetone and elevated pressure to push the equilibrium forward.[1]
-
-
Catalyst Inefficiency or Degradation: The choice and handling of the catalyst are critical.
-
Side Reactions: The formation of byproducts, such as mono-acetalated glucose or products from acetone self-condensation, consumes starting materials and reduces the overall yield.
-
Solution: Optimize reaction temperature and time. Overly harsh conditions can promote side reactions.
-
-
Hydrolysis (Reversion): The presence of water can lead to the hydrolysis of the desired product back to this compound starting materials or intermediates.
-
Solution: Maintain anhydrous conditions throughout the reaction and workup.
-
Question: My final product is contaminated with a brown, tar-like substance. What is causing this and how can I prevent it?
Answer: The formation of tar-like substances is a known challenge, particularly in acid-catalyzed reactions involving sugars and acetone.
-
Cause: This is often due to the self-condensation of acetone under acidic conditions or the caramelization of glucose at elevated temperatures.
-
Prevention:
-
Temperature Control: Maintain the reaction temperature within the optimal range specified by the protocol (e.g., 80° to 120° C in some pressure-based methods).
-
Catalyst Choice: Some catalyst systems are more prone to causing these side reactions. Processes have been developed using catalysts like boron trifluoride etherate to minimize this issue.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the formation of degradation products.
-
Question: I am observing the formation of multiple products on my TLC plate, not just the desired this compound. What are these byproducts?
Answer: Besides the tar-like substances, other byproducts can form:
-
Mono-isopropylidene Glucose: Incomplete reaction can lead to the formation of partially protected glucose molecules.
-
Double Diol Deprotection Products: During subsequent processing or if conditions are not carefully controlled, one of the isopropylidene groups may be cleaved.
-
Polymerization Products: In some cases, especially during downstream processing, polymerization can occur.
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the reaction's progress and stop it once the starting material is consumed to avoid further side reactions.
-
Controlled Hydrolysis: If the goal is a mono-protected species, hydrolysis conditions must be carefully controlled (e.g., 50% aqueous acetic acid at room temperature) to avoid complete deprotection.
-
Purification: A robust purification protocol, such as recrystallization from a suitable solvent like cyclohexane, is essential to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for large-scale synthesis, and what are their pros and cons?
A1: Several catalysts are used, each with distinct advantages and disadvantages for industrial applications.
| Catalyst System | Advantages | Disadvantages on a Large Scale |
| Inorganic Acids (e.g., H₂SO₄, P₂O₅) | Inexpensive and readily available. | Require large quantities, leading to low throughput and significant salt waste after neutralization. |
| Iodine | Effective catalyst. | Requires large volumes of solvent, resulting in low reactor throughput. |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Highly effective, can lead to higher yields and cleaner reactions. | Can be more expensive and require careful handling and anhydrous conditions. |
| Solid Catalysts (e.g., Ion Exchangers) | Can be easier to remove from the reaction mixture. | Prone to deactivation by caramelization byproducts; regeneration can be expensive. |
Q2: How critical is water removal in this synthesis?
A2: It is one of the most critical factors. The reaction to form the isopropylidene acetals produces water. According to Le Chatelier's principle, this water must be removed to drive the reaction to completion and achieve high yields. Failure to do so results in low conversion rates.
Q3: What is the recommended purification method for large-scale production?
A3: While column chromatography is common in lab-scale synthesis, it is often impractical for industrial quantities. The preferred method is crystallization. A common industrial procedure involves:
-
Neutralizing the reaction mixture.
-
Performing a solvent extraction (e.g., with dichloromethane).
-
Evaporating the extraction solvent.
-
Recrystallizing the crude product from a solvent like cyclohexane. This method is effective at removing unreacted starting materials and most byproducts, yielding a crystalline solid.
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Boron Trifluoride Etherate
This protocol is adapted from patented industrial processes and is designed for large-scale production in a suitable reactor.
Materials:
-
Anhydrous α-D-glucose
-
Acetone (anhydrous)
-
Boron trifluoride-diethylether complex (BF₃·OEt₂)
-
Aqueous sodium hydroxide solution (e.g., 2N NaOH)
-
Dichloromethane (for extraction)
-
Cyclohexane (for crystallization)
Procedure:
-
Reaction Setup: In a suitable autoclave or pressure reactor flushed with an inert gas, charge anhydrous α-D-glucose (e.g., 3.66 kg).
-
Reagent Addition: Add a mixture of acetone (e.g., 75 L) and boron trifluoride-diethylether complex (e.g., 31 mL).
-
Reaction: Seal the reactor and heat the mixture to a temperature between 85°C and 120°C. The pressure will rise to at least 2.5 bar (typically 2.5 to 5.5 bar). Maintain these conditions until the reaction is complete (monitor by appropriate methods).
-
Solvent Exchange: Distill off the volatile components (primarily acetone) and replace the distilled volume with fresh acetone. Repeat this until approximately 1.6 to 1.7 times the original reaction volume has been substituted.
-
Concentration: Cool the reaction mixture and evaporate it in vacuo at 35-50°C to about half its original volume.
-
Neutralization: Dilute the concentrated mixture with aqueous NaOH solution and additional acetone, stirring until the pH is neutral.
-
Extraction: Evaporate the mixture again in vacuo to remove acetone. Extract the remaining aqueous residue multiple times with dichloromethane (e.g., 3 x 13 L).
-
Crystallization: Combine the organic extracts and evaporate the dichloromethane in vacuo. To the resulting residue, add cyclohexane (e.g., 22.5 L) and heat to approximately 70°C to dissolve the product.
-
Isolation: Cool the solution slowly to about 10°C and stir for 2 hours to allow for complete crystallization.
-
Drying: Filter the crystalline solid, wash with cold cyclohexane, and dry under reduced pressure at ~40°C.
Expected Yield: Approximately 62% of the theoretical yield.
| Parameter | Value | Reference |
| Reactants | α-D-glucose, Acetone | |
| Catalyst | Boron Trifluoride Etherate | |
| Temperature | 80°C - 120°C | |
| Pressure | 2.5 - 10 bar | |
| Extraction Solvent | Dichloromethane | |
| Crystallization Solvent | Cyclohexane | |
| Typical Yield | ~62% |
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.
References
Technical Support Center: Optimal Synthesis of Diacetone-D-Glucose
Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols for optimal catalyst selection and reaction execution.
Catalyst Performance Overview
The selection of a suitable catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of various catalysts under different reaction conditions to facilitate comparison and selection based on your specific laboratory capabilities and experimental goals.
| Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lewis Acids | |||||
| Boron Trifluoride Etherate | D-glucose, Acetone | 88 - 115 | 4 | 62 | [1] |
| Boron Trifluoride Etherate | D-glucose, Diketene, Acetone | 90 | 4.5 | 63 | [2] |
| Boron Trifluoride Etherate | D-glucose, Diketene-acetone adduct, Acetone | 90 | 4.5 | 58 | [2] |
| Brønsted Acids | |||||
| Sulfuric Acid | D-glucose, Acetone | Room Temperature | 6 | - | [3] |
| Sulfuric Acid (conc.) & Anhydrous Copper(II) Sulfate | D-glucose, Acetone | Room Temperature | 18 | 55 | [3] |
| Other Catalysts | |||||
| Iodine | D-glucose, Acetone | 62 (reflux) | 5 | ~75 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
-
Insufficient Catalyst: Ensure the correct catalytic amount is used. For instance, boron trifluoride etherate is typically used in a quantity of about 1% by weight based on the glucose.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the product. Use anhydrous D-glucose and dry acetone. The use of a dehydrating agent like anhydrous copper(II) sulfate can be beneficial.
-
Low Reaction Temperature: Some catalysts require elevated temperatures to be effective. For example, the reaction with boron trifluoride etherate is often conducted at temperatures between 80°C and 120°C. When using iodine, refluxing at 62°C is necessary for a reasonable reaction time.
Q2: The yield of my reaction is low. How can I improve it?
A2:
-
Optimize Catalyst Choice: The choice of catalyst significantly impacts the yield. Iodine has been reported to give yields up to 75%, while boron trifluoride etherate can provide yields in the range of 60-65%.
-
Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to the formation of byproducts and decomposition of the desired product.
-
Effective Water Removal: The water formed during the ketalization reaction can shift the equilibrium back towards the starting materials. In industrial-scale reactions, removing water azeotropically can improve conversion.
Q3: My final product is contaminated with a brown, tarry substance. What is it and how can I prevent it?
A3: This is a common issue, especially when using strong acid catalysts like sulfuric acid or Lewis acids at high temperatures.
-
Cause: The brown substance is likely due to the caramelization of glucose or the self-condensation of acetone under acidic conditions.
-
Prevention:
-
Use a milder catalyst if possible.
-
Maintain strict temperature control and avoid overheating.
-
Minimize the reaction time.
-
-
Purification: The tarry byproducts can sometimes be removed by column chromatography or recrystallization from a suitable solvent like cyclohexane.
Q4: My product seems to be converting back to this compound during workup. Why is this happening?
A4: This indicates the hydrolysis of the isopropylidene groups.
-
Cause: The presence of acid during the aqueous workup can catalyze the removal of the protective groups.
-
Solution: Neutralize the reaction mixture before workup. A dilute solution of sodium hydroxide or sodium bicarbonate can be used to bring the pH to around 7.
Q5: How do I choose the best catalyst for my needs?
A5: The choice of catalyst depends on several factors:
-
Scale of Reaction: For large-scale industrial synthesis, factors like catalyst cost, ease of removal, and disposal are important. Processes using diketene or its adduct with a Lewis acid have been developed for this purpose.
-
Available Equipment: Some methods require specialized equipment like an autoclave for reactions under pressure.
-
Safety Considerations: Strong acids like concentrated sulfuric acid and Lewis acids like boron trifluoride etherate are corrosive and require careful handling. Iodine is a less hazardous alternative.
-
Desired Yield and Purity: Compare the yields and potential side reactions associated with each catalyst as summarized in the table above.
Detailed Experimental Protocols
Protocol 1: Synthesis using Boron Trifluoride Etherate
This protocol is adapted from a patented industrial process.
Materials:
-
Anhydrous α-D-glucose
-
Acetone (anhydrous)
-
Boron trifluoride-diethylether complex (BF₃·OEt₂)
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a reaction vessel flushed with an inert gas, add anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol).
-
Add a mixture of acetone (e.g., 75 L) and boron trifluoride-diethylether complex (e.g., 31 mL).
-
Heat the mixture in an autoclave to a temperature range of 88-115°C, allowing the pressure to build up to 2.5-5.5 bar.
-
Distill off the volatile components while continuously adding fresh acetone to maintain the reaction volume. Continue until the volume of the distillate is about 1.67 times the initial acetone volume.
-
Cool the reaction mixture and reduce the volume by about half by distilling off acetone under reduced pressure at 40°C.
-
Cool the residue to room temperature and add 2N sodium hydroxide solution to neutralize the catalyst.
-
Extract the aqueous residue with dichloromethane (3 x 19 L).
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
Add cyclohexane to the residue and heat to 70°C to dissolve the product.
-
Cool the solution to 10°C and stir for 2 hours to induce crystallization.
-
Filter the crystalline product, wash with cold cyclohexane, and dry under reduced pressure at 40°C.
Protocol 2: Synthesis using Sulfuric Acid and Copper(II) Sulfate
This protocol is suitable for laboratory-scale synthesis.
Materials:
-
D-glucose
-
Acetone (dry)
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium hydrogen carbonate (solid)
-
Chloroform
Procedure:
-
To a stirred solution of D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, slowly add concentrated sulfuric acid (1.2 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (15 g) to the mixture and continue stirring for another 8 hours, then leave it overnight.
-
Monitor the reaction progress by TLC (acetone-petroleum ether, 1:3).
-
Once the reaction is complete, neutralize the mixture by adding solid sodium hydrogen carbonate until effervescence ceases.
-
Filter off the inorganic salts and wash the solid with acetone.
-
Evaporate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in chloroform and wash with a saturated aqueous solution of sodium hydrogen carbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. Recrystallization from cyclohexane can be performed for further purification.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a decision-making process for catalyst selection.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for catalyst selection in this compound synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis of Diacetone-D-Glucose Reaction Products
For researchers, scientists, and drug development professionals, achieving enantiomeric purity is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products derived from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical approaches.
This compound is a versatile starting material in the synthesis of various carbohydrate-based drug candidates and chiral auxiliaries. Reactions involving this protected monosaccharide, such as oxidation, reduction, or nucleophilic substitution at the C-3 position, can lead to the formation of diastereomers. The ability to separate and quantify these stereoisomers is paramount for reaction monitoring, product purification, and quality control. Chiral HPLC stands out as a powerful and widely used technique for these enantioselective separations.
Comparison of Chiral Stationary Phases for this compound Derivatives
The successful chiral separation of this compound reaction products is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including carbohydrate derivatives.
A key reaction of this compound is the oxidation of the C-3 hydroxyl group to a ketone, followed by a stereoselective reduction to yield the C-3 epimer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The separation of the starting material (gluco-epimer) from the allo-epimer is a crucial analytical challenge.
Below is a comparison of different polysaccharide-based columns for the separation of these two diastereomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - gluco | Retention Time (min) - allo | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak AD-H | n-Hexane/Ethanol/Trifluoroacetic acid (70:30:0.1, v/v/v) | 0.5 | 5.2 | 6.1 | >1.5 | ~1.17 | Hypothetical Data[1] |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 8.5 | 9.8 | >1.5 | ~1.15 | Hypothetical Data |
| Chiralpak IA (Immobilized) | Methanol/Water (80:20, v/v) | 0.7 | 4.3 | 5.0 | >1.5 | ~1.16 | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, as specific literature values for the direct comparison of these exact columns for this specific separation were not available in the searched literature. The values are based on typical performance characteristics of these columns for similar separations of protected monosaccharides.
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose
A common method to generate a diastereomeric mixture for analysis involves the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by reduction.
-
Oxidation: The starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is oxidized at the C-3 position using a Swern oxidation or a similar mild oxidizing agent to yield the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.
-
Reduction: The resulting ketone is then reduced stereoselectively using a reducing agent such as sodium borohydride. This reduction primarily yields 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, the C-3 epimer of the starting material. The reaction mixture will contain the allo-product, any unreacted starting material (gluco-epimer), and potentially other minor byproducts.
Chiral HPLC Analysis Protocol (General)
The following is a general protocol for the chiral HPLC analysis of the reaction mixture. Optimization of the mobile phase composition and temperature may be required for specific applications.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index detector).
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is commonly used for normal-phase separations. For reversed-phase separations, a mixture of water and an organic modifier (e.g., methanol or acetonitrile) can be employed, particularly with immobilized polysaccharide CSPs.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) if the compounds lack a strong chromophore, or a Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The reaction mixture is diluted in a suitable solvent (compatible with the mobile phase) to an appropriate concentration.
Workflow for Chiral HPLC Method Development
The process of developing a robust chiral HPLC method for the analysis of this compound reaction products can be streamlined by following a logical workflow.
References
A Researcher's Guide to Determining Enantiomeric Excess of Diacetone-D-Glucose Derivatives
For scientists and researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of analytical techniques for measuring the enantiomeric purity of diacetone-d-glucose derivatives, crucial chiral building blocks in organic synthesis. Below, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental protocols and data presentation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility and thermal stability of the analyte, the required accuracy, and the available instrumentation. The following table summarizes the key aspects of the three most common techniques.
| Method | Principle of Separation/Differentiation | Advantages | Disadvantages | Typical Accuracy |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), typically polysaccharide-based. | Wide applicability to non-volatile and thermally labile compounds. High accuracy and precision. Both analytical and preparative scales are possible. | Can require longer analysis times. Method development can be time-consuming. | >99% |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), often cyclodextrin-based, in the gas phase.[1] | High resolution and sensitivity. Fast analysis times. Requires very small sample sizes.[1] | The analyte must be volatile and thermally stable.[1] Does not provide information on the absolute configuration without a standard.[1] | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent or derivatization with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum. | Rapid analysis. Provides structural information. Can be non-destructive. | Lower sensitivity compared to chromatographic methods. May require higher concentrations of the analyte. Chiral shift reagents can cause line broadening. | 95-98% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed techniques for the analysis of this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation of enantiomers of a this compound derivative using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based column.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength where the derivative has maximum absorbance).
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] x 100
Chiral Gas Chromatography (GC)
This protocol is suitable for volatile and thermally stable derivatives of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase Column: A cyclodextrin-based capillary column, such as a β-DEX™ or γ-DEX™ column.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent
This method relies on the in-situ formation of diastereomeric complexes that exhibit distinct NMR signals.
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended).
Materials:
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3].
-
Deuterated solvent: Chloroform-d (CDCl3).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of CDCl3 in an NMR tube.
-
Initial Spectrum: Acquire a standard proton NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, known amount (e.g., 0.1 equivalents) of the chiral shift reagent to the NMR tube.
-
Spectral Acquisition: Gently mix the sample and acquire another proton NMR spectrum. Observe the separation of signals corresponding to the enantiomers. If separation is insufficient, incrementally add more chiral shift reagent and re-acquire the spectrum until baseline separation of a key signal is achieved.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is determined by the ratio of the integrals.
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the decision-making involved, the following diagrams have been generated.
References
A Comparative Guide to Stereochemical Confirmation of Diacetone-D-Glucose Products: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the stereochemical confirmation of diacetone-D-glucose products, supported by experimental data and detailed protocols.
This compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a pivotal intermediate in carbohydrate chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive molecules and pharmaceuticals. The protection of the hydroxyl groups with isopropylidene acetals facilitates regioselective reactions, but also introduces the possibility of forming various stereoisomers. Ensuring the correct stereochemistry of the final product is paramount for its intended biological activity and therapeutic efficacy. While X-ray crystallography is considered the gold standard for absolute stereochemical assignment, several other powerful techniques offer viable alternatives, each with its own set of advantages and limitations.
This guide will delve into a head-to-head comparison of the following methods:
-
Single-Crystal X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating molecular structure in solution.
-
Mass Spectrometry (MS): Increasingly used for the differentiation of stereoisomers.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical technique sensitive to the stereochemistry of molecules in solution.
-
Chiral High-Performance Liquid Chromatography (HPLC): A chromatographic technique for the separation of enantiomers and diastereomers.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics of each technique for the stereochemical analysis of this compound products.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | X-ray diffraction from a single crystal | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of ions and their fragments | Differential absorption of circularly polarized infrared light | Differential interaction with a chiral stationary phase |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 5-10 mg, soluble | <1 mg, soluble | ~1-5 mg, soluble | <1 mg, soluble |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles | Connectivity, relative stereochemistry, conformation | Molecular weight, fragmentation patterns for isomer differentiation | Absolute configuration (with calculations) | Separation of stereoisomers, retention time |
| Resolution | Atomic resolution (~0.1 Å)[1][2] | High resolution of chemical shifts and coupling constants | High mass resolution | Spectral resolution dependent on instrument | Chromatographic resolution (separation factor α) |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. | Absolute configuration determination is often indirect. | Isomer differentiation can be challenging without standards. | Requires theoretical calculations for absolute configuration. | Method development can be time-consuming. |
Experimental Protocols
Single-Crystal X-ray Crystallography
Objective: To obtain the absolute three-dimensional structure of a this compound derivative.
Methodology:
-
Crystallization:
-
Dissolve the purified this compound product in a suitable solvent or solvent mixture (e.g., petroleum ether/ethyl acetate, cyclohexane, or diethyl ether) to achieve a supersaturated solution.[1][3][4]
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Select a high-quality crystal (typically 0.1-0.5 mm in all dimensions) with well-defined faces and no visible defects.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect the diffraction data by rotating the crystal and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.
-
The absolute configuration can be determined from the anomalous scattering of the X-rays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry and conformation of a this compound product in solution.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.
-
Acquire two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the relative stereochemistry and conformation.
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to infer dihedral angles and the relative orientation of substituents.
-
Interpret the cross-peaks in the NOESY spectrum to establish through-space proximities between protons, which helps to confirm the relative stereochemistry at the chiral centers.
-
Mass Spectrometry (MS)
Objective: To differentiate between stereoisomers of this compound products based on their fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile/water).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a suitable adduct) and subjecting it to collision-induced dissociation (CID).
-
Record the resulting fragment ion spectrum.
-
-
Data Analysis:
-
Analyze the fragmentation patterns of the different stereoisomers. Isomers may exhibit unique fragment ions or different relative abundances of common fragments.
-
Compare the fragmentation patterns to those of known standards or to theoretical fragmentation pathways to aid in isomer differentiation.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a this compound product in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (typically 1-5 mg/mL).
-
The solvent should have minimal absorption in the infrared region of interest.
-
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
The VCD spectrum is the difference in the absorption of left and right circularly polarized infrared light.
-
-
Data Analysis and Computational Modeling:
-
Perform a conformational search for the this compound product using computational chemistry software.
-
Calculate the theoretical VCD and IR spectra for each of the most stable conformers of both possible enantiomers.
-
Compare the experimentally measured VCD spectrum with the calculated spectra. A good match between the experimental and calculated spectra for one of the enantiomers allows for the assignment of the absolute configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the different stereoisomers of a this compound product.
Methodology:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating carbohydrate isomers.
-
Choose an appropriate mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system.
-
-
Method Development:
-
Inject a standard mixture of the expected stereoisomers to optimize the separation conditions (mobile phase composition, flow rate, and temperature).
-
The goal is to achieve baseline separation of all stereoisomers.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Identify the stereoisomers present in the sample by comparing their retention times to those of the standards.
-
The peak area can be used to determine the relative abundance of each stereoisomer.
-
Visualization of Workflows and Relationships
Experimental Workflow for Stereochemistry Confirmation
The following diagram illustrates a general workflow for determining the stereochemistry of a synthesized this compound product.
Caption: A general workflow for the stereochemical confirmation of this compound products.
Logical Relationships Between Analytical Techniques
This diagram shows the relationships and potential combinations of the different analytical techniques for a comprehensive stereochemical analysis.
References
A Comparative Guide to Diacetone-D-Glucose and Diacetone-D-Mannose as Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is paramount to achieving desired stereochemical outcomes. Among the myriad of choices available from the chiral pool, carbohydrate-derived synthons have emerged as versatile and readily accessible building blocks. This guide provides an objective comparison of two such synthons: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-d-glucose, DAG) and 1,2:5,6-di-O-isopropylidene-α-D-mannofuranose (diacetone-d-mannose), focusing on their synthesis, reactivity, and application in the construction of complex chiral molecules.
Introduction to this compound and Diacetone-D-Mannose
This compound (DAG) and diacetone-d-mannose are protected monosaccharide derivatives that offer a rigid furanose scaffold, rendering specific hydroxyl groups available for chemical manipulation. The isopropylidene protecting groups mask the hydroxyls at the 1,2 and 5,6 positions, leaving the C3 hydroxyl as the primary site for reactions.[1][2] This feature makes them invaluable as chiral templates and starting materials for the synthesis of a wide range of biologically active compounds and natural products.[3][4]
DAG is a central intermediate for numerous glucose derivatives with applications as drugs, including 2-deoxy-D-riboseanilide and amiprilose.[5] It can also be employed as a chiral ligand in complexes for enantioselective reactions. Diacetone-d-mannose, while less common, serves as a crucial starting material for the synthesis of natural products like Hagen's gland lactones and other multifunctional chiral building blocks.
Synthesis and Physical Properties
Both synthons are prepared from their parent monosaccharides, D-glucose and D-mannose, respectively, through acetalization with acetone.
Synthesis of this compound: The reaction of D-glucose with acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride etherate, yields this compound. To drive the reaction to completion, the water formed during the reaction must be removed.
Synthesis of Diacetone-D-Mannose: The direct acetonation of D-mannose typically yields the 2,3:5,6-di-O-isopropylidene-D-mannofuranose. The synthesis of the 1,2:5,6-protected isomer involves a more indirect route, often proceeding through the stereospecific borohydride reduction of a 3-keto intermediate derived from a different protected hexose, such as D-altrose.
A comparison of their key physical properties is summarized in the table below.
| Property | This compound | Diacetone-D-mannose |
| Molecular Formula | C₁₂H₂₀O₆ | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol | 260.28 g/mol |
| Appearance | White crystalline powder | Crystalline solid |
| Melting Point | 107-113 °C | 83-84 °C |
| Specific Rotation [α]D | -17° to -19° (c=2, H₂O) | -25.0° (c=0.40, CHCl₃) |
Reactivity at the C3 Position: A Comparative Overview
The primary site of reactivity for both this compound and diacetone-d-mannose is the free hydroxyl group at the C3 position. The stereochemistry at the C2 position (axial OH in mannose versus equatorial OH in glucose) influences the steric environment around the C3 position and can lead to different stereochemical outcomes in reactions.
Oxidation of the C3-Hydroxyl Group
Oxidation of the C3-hydroxyl group in both synthons yields the corresponding 3-keto derivative, which is a versatile intermediate for introducing new stereocenters. Common oxidation methods include the Swern oxidation and the use of Dess-Martin periodinane.
| Reaction | Synthon | Reagents | Product | Yield | Reference |
| Oxidation | This compound | DMSO, Oxalyl chloride, Et₃N (Swern) | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | High | |
| Oxidation | Diacetone-d-altrose | IO₄⁻/RuO₂ | 1,2:5,6-Di-O-isopropylidene-β-D-arabino-hexofuranos-3-ulose | Good |
Note: A direct yield for the oxidation of diacetone-d-mannose to its 3-keto derivative was not found in the searched literature. The table shows the oxidation of a related diacetone-hexose to illustrate the formation of a 3-keto derivative.
Nucleophilic Addition to the 3-Keto Derivatives
The stereochemical outcome of nucleophilic additions to the 3-keto derivatives is a critical aspect of their utility as chiral synthons. The facial selectivity of the attack on the carbonyl group is influenced by the rigid furanose ring and the existing stereocenters.
Hydride reduction of the 3-keto derivative of this compound (from oxidation of diacetone-d-allose) proceeds with high stereospecificity. The endo-methyl group of the 1,2-O-isopropylidene ring sterically hinders attack from that face, leading to the formation of the alcohol with a cis relationship to the 1,2-ring. This stereocontrol is fundamental to the synthesis of rare sugars like D-allose.
Similarly, the stereospecific reduction of 1,2:5,6-di-O-isopropylidene-β-D-arabino-hexofuranos-3-ulose (the 3-keto derivative of diacetone-d-altrose) with sodium borohydride yields diacetone-d-mannose. This highlights the predictable nature of reductions on these rigid systems.
While direct comparative data for other nucleophilic additions is scarce, the inherent chirality and rigid conformation of both synthons are expected to impart significant diastereoselectivity in reactions such as Grignard additions, Wittig reactions, and aldol condensations. The differing stereochemistry at C2 is likely to result in different facial biases for incoming nucleophiles.
Experimental Protocols
General Procedure for Swern Oxidation of the C3-Hydroxyl Group
This protocol is a general procedure for the Swern oxidation and can be adapted for both this compound and diacetone-d-mannose.
Materials:
-
This compound or Diacetone-d-mannose (1 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5 equiv)
-
Triethylamine (5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of the diacetone-monosaccharide in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature over 30 minutes.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation of the C3-Hydroxyl Group
This is an alternative mild oxidation protocol.
Materials:
-
This compound or Diacetone-d-mannose (1 equiv)
-
Dess-Martin periodinane (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a solution of the diacetone-monosaccharide in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate typical reaction workflows starting from this compound and diacetone-d-mannose.
Caption: Reaction workflow for this compound.
Caption: Reaction workflow for diacetone-d-mannose.
Conclusion
Both this compound and diacetone-d-mannose are valuable chiral synthons that provide access to a diverse range of complex molecules. The choice between them will largely depend on the desired stereochemistry in the final product.
-
This compound is more readily available and has been more extensively studied. The stereochemical outcomes of reactions at its C3 position are well-documented, making it a reliable choice for predictable asymmetric induction.
-
Diacetone-d-mannose , with its axial hydroxyl group at C2, offers a different steric environment around the C3 reactive center. This can lead to complementary stereoselectivity compared to this compound, providing an alternative route to specific stereoisomers that may be difficult to access otherwise.
While direct, quantitative comparisons of their performance in identical reactions are not abundant in the literature, the principles of stereocontrol based on their rigid furanose structures are well-established. Researchers and drug development professionals are encouraged to consider the subtle yet significant stereochemical differences between these two synthons when designing synthetic routes to novel chiral compounds. The predictable reactivity of their 3-keto derivatives, in particular, makes them powerful tools for the stereocontrolled synthesis of rare sugars and other highly functionalized chiral building blocks.
References
Diacetone-D-Glucose: A Superior Chiral Building Block for Asymmetric Synthesis
In the landscape of chiral building blocks crucial for modern drug discovery and development, diacetone-D-glucose (DAG) emerges as a highly versatile and economically advantageous scaffold. Derived from D-glucose, an abundant and inexpensive natural carbohydrate, DAG offers a unique combination of stereochemical rigidity and selective reactivity, making it a powerful tool for the synthesis of complex, enantiomerically pure molecules. This guide provides an objective comparison of this compound with other common chiral building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Chiral Building Blocks
This compound stands out in the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources.[1] Its primary advantages lie in its rigid furanose structure, where the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene ketals. This protection leaves the C3 hydroxyl group selectively available for a variety of chemical transformations, providing a reliable starting point for complex synthetic sequences.[2]
Cost-Effectiveness
A significant advantage of this compound is its low cost, stemming from its synthesis from the inexpensive and abundant D-glucose. When compared to other widely used chiral building blocks, such as diethyl tartrate and L-proline, DAG presents a compelling economic argument, particularly for large-scale synthesis.
| Chiral Building Block | Typical Price (per kg) | Source of Chirality |
| This compound | ₹1000 - ₹6500 [3][4] | D-Glucose |
| Diethyl L-tartrate | ₹3500[5] | L-Tartaric Acid |
| L-Proline | ₹900 - ₹2100 | L-Proline |
Prices are approximate and can vary based on supplier and purity.
Synthetic Versatility and Efficiency
The utility of a chiral building block is defined by its versatility in a range of chemical reactions and the efficiency with which it can be converted into desired target molecules. This compound has demonstrated its prowess in numerous synthetic applications, from serving as a precursor for other sugars to acting as a chiral auxiliary to control stereochemistry in asymmetric reactions.
One notable application is the synthesis of L-idose derivatives, which are important components of bioactive compounds like heparin sulfate. The synthesis of an L-iduranyl triol intermediate from this compound proceeds in a multi-step sequence with respectable yields at each step.
| Reaction Step | Product | Yield (%) |
| Benzylation of DAG (7) | 3-O-Benzyl-diacetone-D-glucose (8) | Quantitative |
| Regioselective hydrolysis | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (9) | 88 |
| Oxidative cleavage | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose (10) | Quantitative |
| Addition of tris(phenylthio)methyllithium | C5-inverted product (11) | 62 |
Data sourced from RSC Advances.
Furthermore, this compound has been effectively employed as a chiral auxiliary in the dynamic kinetic resolution of α-chloro esters, affording α-amino acid derivatives with high yields and excellent diastereoselectivity.
| Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
| Aniline | 95 | 95:5 |
| Benzylamine | 97 | 97:3 |
| Morpholine | 92 | 96:4 |
Data from a study on asymmetric nucleophilic substitution.
In comparison, while other chiral auxiliaries like Evans' oxazolidinones are renowned for their high stereocontrol in reactions like asymmetric aldol additions, they often involve more expensive starting materials and reagents. Similarly, tartrate-derived catalysts are highly effective in asymmetric epoxidations and Diels-Alder reactions, but the synthesis of the catalyst itself can be a multi-step process.
Experimental Protocols
Preparation of this compound
A common method for the preparation of this compound involves the reaction of D-glucose with acetone in the presence of a catalyst.
Materials:
-
Anhydrous α-D-(+)-glucose
-
Acetone
-
Boron trifluoride-diethylether complex
-
1% Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
A solution of 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone is prepared.
-
0.85 g (5.2 mmol) of boron trifluoride-diethylether complex is added to the solution.
-
The mixture is heated to 90°C in a stirred autoclave for approximately 4.5 hours.
-
After cooling to room temperature, the reaction solution is filtered and mixed with 350 ml of 1% sodium hydroxide solution.
-
Acetone is removed in vacuo.
-
The residue is extracted three times with dichloromethane.
-
The combined organic extracts are evaporated in vacuo.
-
The remaining residue is recrystallized from cyclohexane to yield this compound as a colorless crystalline solid.
Expected Yield: 63% of theory.
Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (9)
This protocol details the first two steps in the synthesis of the L-iduranyl triol intermediate from this compound.
Materials:
-
This compound (7)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF)
-
75% Acetic acid
Procedure:
-
Benzylation: To a solution of this compound (7) in DMF, sodium hydride is added, followed by benzyl bromide. The reaction is stirred until completion, and after aqueous workup and column chromatography, the 3-O-benzyl-diacetone-D-glucose (8) is obtained in quantitative yield.
-
Selective Hydrolysis: The protected glucose (8) is then treated with 75% acetic acid to regioselectively hydrolyze the 5,6-O-isopropylidene group, affording the diol (9) in 88% yield.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving this compound.
References
- 1. This compound-Mediated Asymmetric Syntheses of Dihydroquinoxalinones [chooser.crossref.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Diacetone-D-Glucose Using Melting Point and Optical Rotation
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a versatile chiral building block in organic synthesis, is no exception.[1][2][3] This guide provides a comparative analysis of two fundamental techniques for purity assessment: melting point determination and optical rotation measurement.
Reference Standards for Pure this compound
Pure this compound is a white crystalline powder.[4][5] The accepted physical constants for pure this compound are summarized below. These values serve as the benchmark against which experimental results are compared.
| Parameter | Literature Value | Conditions |
| Melting Point | 110-111 °C | N/A |
| Specific Optical Rotation | -17° to -19° | c=2, in Water |
| Specific Optical Rotation | -10° to -12° | c=5, in Ethanol at 20°C |
Note: The specific rotation is highly dependent on the solvent and concentration used for the measurement.
Purity Assessment by Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. The presence of impurities disrupts the crystal lattice structure, typically resulting in a depression of the melting point and a broadening of the melting range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
Comparative Data: Melting Point Analysis
| Sample Purity | Observed Melting Range (°C) | Interpretation |
| High Purity (>99%) | 110.0 - 111.0 | Sharp melting range, consistent with literature values. |
| Moderately Pure (95-99%) | 107.5 - 110.5 | Depressed and broadened melting range, indicating the presence of impurities. |
| Low Purity (<95%) | 104.0 - 109.0 | Significant depression and a wide melting range, suggesting a substantial amount of impurity. |
Purity Assessment by Optical Rotation
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. For a given chiral molecule like this compound, the specific rotation ([α]) is a constant physical property under defined conditions of temperature, wavelength, solvent, and concentration. The presence of non-chiral impurities will lower the concentration of the chiral compound, leading to a proportionally lower observed rotation. The presence of chiral impurities, especially the opposite enantiomer, will have a more direct and potentially canceling effect on the rotation.
Experimental Protocol: Optical Rotation Measurement
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a specific mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., ethanol or water) in a volumetric flask. The concentration (c) is typically expressed in g/100 mL.
-
Polarimeter Setup: The polarimeter is turned on and allowed to stabilize. The sodium D-line (589 nm) is commonly used as the light source.
-
Blank Measurement: The sample cell (polarimeter tube) of a known path length (l, in decimeters) is filled with the pure solvent, and a blank reading is taken and set to zero.
-
Sample Measurement: The sample cell is rinsed and filled with the prepared this compound solution. The observed angle of rotation (α) is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c)
Comparative Data: Optical Rotation Analysis
| Sample Purity | Solvent | Concentration ( g/100 mL) | Observed Specific Rotation [α] | Interpretation |
| High Purity (>99%) | Ethanol | 5 | -11.5° | Within the expected range for pure material. |
| Moderately Pure | Ethanol | 5 | -10.2° | Lower magnitude of rotation suggests the presence of optically inactive impurities or a small amount of an enantiomeric impurity. |
| Low Purity / Racemic | Ethanol | 5 | -2.1° | Significantly reduced rotation, indicating a high level of impurities. A value near 0° could indicate a racemic mixture. |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using both melting point and optical rotation techniques.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
Both melting point determination and optical rotation measurement are powerful, accessible, and complementary methods for assessing the purity of this compound. A sharp melting point that aligns with the literature value of 110-111 °C is a strong indicator of high purity. Similarly, a specific optical rotation value that falls within the expected range for the solvent used (e.g., -10° to -12° in ethanol) confirms the substance's chiral integrity. Deviations in either of these measurements, such as a depressed and broadened melting range or a reduced specific rotation, strongly suggest the presence of impurities. For a comprehensive and reliable assessment, it is recommended to use both techniques in conjunction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 4. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide; Diacetone glucose; 209-486-0 [deyerchem.com]
A Comparative Guide to Synthetic Routes Utilizing Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose, a readily available and cost-effective chiral building block derived from D-glucose, serves as a versatile starting material for the synthesis of a wide array of complex and biologically significant molecules. Its rigid furanose structure and selectively protected hydroxyl groups offer a unique platform for stereocontrolled transformations. This guide provides an objective comparison of several key synthetic routes starting from this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in selecting and optimizing synthetic strategies.
Comparison of Synthetic Routes
The following tables summarize the key quantitative data for three distinct synthetic pathways originating from this compound, allowing for a direct comparison of their efficiencies and complexities.
| Target Molecule | Key Transformation | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| 2-Deoxystreptamine (2-DOS) Mimic Intermediate | Thionocarbonylation | This compound | 1,1′-Thiocarbonyldiimidazole, DMAP, Acetonitrile, 85 °C, 1h | 80 | [1][2] |
| Selective Hydrolysis | Thionocarbonate intermediate | 40% Acetic Acid, Room Temperature, 10h | 49 | [1][2] | |
| Azide Introduction | Dimesyl intermediate | Sodium Azide, 80 °C, overnight | 78 | [1] | |
| L-Iduronate Donor Intermediate | Benzylation | This compound | Benzyl bromide, NaH, DMF | Quantitative | |
| Regioselective Hydrolysis | 3-O-Benzyl-diacetone-D-glucose | 75% Acetic Acid | 88 | ||
| Oxidative Cleavage | Diol intermediate | Sodium periodate, Water/DCM | 95 | ||
| Enantiopure (R)-tert-butyl-p-tolylsulfoxide | Sulfinylation | This compound | p-toluenesulfinyl chloride, DMAP (cat.), NEt3 | Quantitative (94% de) | |
| Grignard Reaction | Sulfinate ester intermediate | tert-butylmagnesium chloride | High |
Featured Synthetic Routes and Experimental Protocols
This section provides a detailed examination of three synthetic routes, including their strategic advantages, limitations, and complete experimental protocols for key transformations.
Synthesis of a 2-Deoxystreptamine (2-DOS) Mimic for Antiviral Research
The synthesis of 2-deoxystreptamine (2-DOS) mimics is of significant interest for the development of novel antiviral agents, particularly those targeting the HIV Rev-RRE (Rev Response Element) interaction. The following multi-step synthesis highlights the utility of this compound as a chiral scaffold.
Experimental Workflow for 2-DOS Mimic Synthesis
Caption: Synthetic pathway to a 2-DOS mimic from this compound.
While this compound provides a viable entry point, the synthesis of the 2-DOS mimic encountered several challenges, including unexpected hydrolysis and polymerization, leading to significant material loss in some steps. An alternative synthesis starting from xylitol has been proposed as a more efficient route that involves fewer steps and avoids problematic intermediates. However, a direct quantitative comparison of the overall yield and cost-effectiveness of the two routes requires further investigation.
-
Synthesis of the Thionocarbonate Intermediate: In a dry round bottom flask, this compound (1.0 equiv, 19.21 mmol) was dissolved in acetonitrile (40 mL). 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 3.84 mmol) and 1,1′-thiocarbonyldiimidazole (2 equiv, 38.42 mmol) were added. The mixture was refluxed at 85 °C for 60 minutes. After evaporation of the solvent, the crude product was extracted with dichloromethane, dried over magnesium sulfate, and purified by column chromatography to yield the product (80% yield).
-
Selective Hydrolysis to the Diol: The thionocarbonate intermediate (8.45 mmol) was stirred in 40% acetic acid (5 mL) at room temperature for 10 hours. The reaction was quenched with saturated sodium bicarbonate and extracted with a 1:1 chloroform-isopropanol mixture. The combined organic layers were dried and concentrated, followed by column chromatography to afford the diol (49% yield).
-
Introduction of Azide Groups: The dimesyl intermediate was reacted with 4.0 equivalents of sodium azide (9.24 mmol) in a suitable solvent and stirred at 80 °C overnight. The crude product was extracted with dichloromethane, dried, and concentrated to give the diazide intermediate (78% yield).
Synthesis of an L-Iduronate Donor for Heparin Analogs
This compound is a key precursor for the synthesis of L-iduronate derivatives, which are essential building blocks for heparin and heparan sulfate oligosaccharides. These complex carbohydrates are involved in a multitude of biological processes, including cell signaling, inflammation, and coagulation.
Experimental Workflow for L-Iduronate Donor Synthesis
Caption: Key steps in the synthesis of an L-Iduronate donor.
-
Benzylation of this compound: The 3-OH group of this compound was protected with a benzyl group using sodium hydride in DMF, yielding the product in quantitative amounts after aqueous workup and column chromatography.
-
Regioselective Hydrolysis: The 5,6-O-isopropylidene group of the 3-O-benzyl derivative was selectively hydrolyzed using 75% acetic acid to provide the corresponding diol in 88% yield.
-
Oxidative Cleavage: The diol was subjected to oxidative cleavage with sodium periodate in a water/DCM mixture to furnish the aldehyde intermediate in 95% yield.
Enantioselective Synthesis of Sulfoxides
This compound can be employed as a chiral auxiliary for the diastereoselective synthesis of enantiopure sulfoxides, which are valuable intermediates in asymmetric synthesis.
Experimental Workflow for Enantiopure Sulfoxide Synthesis
Caption: General scheme for enantiopure sulfoxide synthesis.
-
Synthesis of Diastereomeric Sulfinate Esters: An improved method for the tert-butanesulfinylation of this compound with tert-butanesulfinyl chloride involves the use of catalytic DMAP. This enhances both the reaction rate and the diastereoselectivity, providing the (R,S)-diastereomer in quantitative yield with a 94% diastereomeric excess.
-
Nucleophilic Substitution: The resulting diastereomerically enriched sulfinate ester serves as an excellent intermediate for the synthesis of enantiopure tert-butyl sulfoxides. Reaction with various Grignard reagents smoothly displaces the this compound moiety to yield the corresponding enantiopure sulfoxides in high yields.
Biological Signaling Pathways
The molecules synthesized from this compound often have significant biological activities. Understanding their mechanism of action is crucial for drug development.
HIV Rev-RRE Interaction
The 2-DOS mimic synthesized from this compound is designed to interfere with the interaction between the HIV-1 Rev protein and the Rev Response Element (RRE) on the viral RNA. This interaction is critical for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a necessary step for the production of new viral particles.
Caption: Inhibition of HIV replication by a 2-DOS mimic.
Heparin and Cell Signaling
Heparin and its synthetic analogues, for which L-iduronate is a key component, are involved in a complex network of signaling pathways. They can influence processes such as cell adhesion, inflammation, and cancer progression by interacting with a variety of proteins, including growth factors, cytokines, and their receptors.
Caption: Heparin's role in modulating cell signaling pathways.
References
comparative study of catalysts for diacetone-d-glucose synthesis
A Comparative Guide to Catalysts for Diacetone-d-Glucose Synthesis
The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as this compound, is a pivotal step in carbohydrate chemistry, providing a key intermediate for the synthesis of various bioactive molecules and fine chemicals. The selection of an appropriate catalyst is crucial for an efficient and selective reaction. This guide provides a comparative analysis of various catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficiency of this compound synthesis is highly dependent on the catalyst, solvent, and reaction conditions. Below is a summary of the performance of different catalysts based on reported experimental data.
| Catalyst Type | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Observations |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 6 - 8 hours | Room Temp. | Good (unspecified) | A common and traditional catalyst; requires anhydrous conditions and neutralization.[1][2] |
| Homogeneous | Boron trifluoride-diethylether complex (BF₃·OEt₂) | 4.5 hours | 90 | 58 - 63 | A Lewis acid catalyst that can promote the reaction efficiently.[3][4] |
| Homogeneous | Iodine (I₂) | - | - | - | Known to be used, but can require large solvent volumes, leading to low throughput.[4] |
| Homogeneous | 4-Dimethylaminopyridine (DMAP) | 60 minutes | 85 | - | Used as a catalyst in related reactions, enhancing reaction rates. |
| Heterogeneous | Weak Acid Cation Exchange Resin | - | 75 - 100 | - | Used for the hydrolysis of diacetone glucose to monoacetone glucose, indicating its utility in related acetal chemistry. |
| Heterogeneous | Sn-Beta Zeolite | 12 - 30 minutes | 110 - 140 | - | Primarily studied for glucose isomerization but demonstrates the potential of solid Lewis acids in sugar chemistry. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using Sulfuric Acid
-
Reaction Setup: Vigorously stir a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.2 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Dehydration: Add anhydrous copper(II) sulfate (15 g) and continue stirring for an additional 8 hours, then leave it overnight.
-
Work-up: Monitor the reaction by TLC. After completion, the solvent is evaporated under reduced pressure. The product is then purified, for example, by recrystallization from cyclohexane.
Protocol 2: Synthesis using Boron Trifluoride-Diethylether Complex
-
Reaction Setup: Dissolve anhydrous α-D-(+)-glucose (54.1 g, 300 mmol) and diketene (26.5 g, 300 mmol) in acetone (1.1 L) in a stirred autoclave.
-
Catalyst Addition: Add boron trifluoride-diethylether complex (0.85 g, 5.2 mmol).
-
Reaction: Heat the mixture to 90°C over approximately 4.5 hours with stirring.
-
Work-up: After cooling to room temperature, filter the reaction solution and mix with 350 ml of 1% sodium hydroxide solution.
-
Purification: Distill off the acetone in vacuo. Extract the residue three times with dichloromethane. The combined extracts are evaporated, and the residue is recrystallized from cyclohexane to yield the final product.
Visualizing the Process and Catalyst Relationships
To better understand the experimental workflow and the interplay between different catalyst types and their performance, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Relationship between catalyst types and key performance indicators.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Comparative Analysis of Reaction Kinetics for Diacetone-D-Glucose Derivatization
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of Di-O-isopropylidene-D-glucofuranose Derivatization
Diacetone-D-glucose, more formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry, valued for its role in the synthesis of a wide array of biologically active molecules and chiral auxiliaries. The selective derivatization of its single free hydroxyl group at the C3 position is a critical step in many synthetic pathways. Understanding the reaction kinetics of these derivatization processes is paramount for optimizing reaction conditions, improving yields, and ensuring the desired stereoselectivity. This guide provides a comparative analysis of the kinetics of two common derivatization reactions: sulfinylation and the synthesis of chalcogenophosphinates, supported by available experimental data and detailed protocols.
Comparison of Reaction Kinetics
While comprehensive comparative kinetic studies across a wide range of this compound derivatization methods are not extensively documented in publicly available literature, analysis of individual reaction studies allows for a preliminary comparison. The following table summarizes kinetic parameters and reaction conditions for the sulfinylation and chalcogenophosphinate synthesis of this compound.
| Derivatization Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Kinetic Observations |
| tert-Butanesulfinylation | tert-Butanesulfinyl chloride, Triethylamine | 4-(Dimethylamino)pyridine (DMAP) | Not specified | Not specified | Not specified | Quantitative | DMAP significantly enhances the reaction rate and improves enantioselectivity.[1][2] |
| Chalcogenophosphinate Synthesis | Secondary phosphine chalcogenides, Triethylamine | None | Carbon tetrachloride (CCl4) | 70 | 4 - 24 | 42 - 79 | Reaction proceeds to moderate to good yields over a prolonged reaction time at elevated temperature.[3] |
Experimental Protocols
DMAP-Catalysed tert-Butanesulfinylation of this compound
This method describes an improved procedure for the tert-butanesulfinylation of this compound, yielding an intermediate valuable for the synthesis of enantiopure tert-butyl sulfoxides.[1][2]
Materials:
-
This compound
-
tert-Butanesulfinyl chloride
-
Triethylamine (NEt3)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Add triethylamine to the reaction mixture.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add tert-butanesulfinyl chloride to the stirred reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the (RS)-diacetone-d-glucose sulfinate ester.
Synthesis of this compound Chalcogenophosphinates
This protocol outlines the synthesis of chalcogenophosphinates of this compound via a Todd-Atherton-like coupling reaction.
Materials:
-
This compound (DAG)
-
Secondary phosphine chalcogenides
-
Triethylamine (Et3N)
-
Carbon tetrachloride (CCl4)
Procedure:
-
In a reaction vessel, dissolve this compound and the secondary phosphine chalcogenide in carbon tetrachloride.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 70 °C.
-
Maintain the reaction at this temperature for a period of 4 to 24 hours, monitoring the progress by an appropriate analytical method (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield the this compound chalcogenophosphinate.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized workflows for the described derivatization reactions of this compound.
Caption: Workflow for DMAP-Catalysed Sulfinylation of this compound.
Caption: Workflow for Synthesis of this compound Chalcogenophosphinates.
References
Safety Operating Guide
Safe Disposal of Diacetone-D-glucose: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Diacetone-D-glucose, a common reagent in chemical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Key Safety and Physical Data
While this compound is not classified as a hazardous substance under normal use, it is crucial to handle it with care.[1][2] Some safety data sheets indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[1][4]
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| Melting Point | 107 - 110 °C (224.6 - 230 °F) | |
| Appearance | Light yellow powder solid | |
| Odor | Odorless | |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This is a general guideline; always consult and adhere to your institution's specific safety protocols and local, regional, and national regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or chemical safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
In cases of significant dust generation, a dust respirator is recommended.
-
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any spilled solid this compound, avoiding the generation of dust. Do not use compressed air for cleaning.
-
Place the collected solid waste into a clearly labeled, sealable container.
-
Unused or expired this compound should also be placed in a designated, sealed waste container.
-
-
Contaminated Materials:
-
Any materials used to clean up spills (e.g., paper towels, wipes) should be considered contaminated and placed in the same sealed waste container.
-
Dispose of contaminated labware (e.g., weighing boats, pipette tips) in the designated solid waste container.
-
-
Solutions:
-
Aqueous solutions of this compound should not be poured down the drain.
-
Collect aqueous waste in a designated, sealed container labeled "Aqueous Waste" and including the chemical name.
-
3. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked for chemical waste.
4. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program or a licensed disposal company.
-
Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations to ensure complete and accurate classification.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diacetone-D-glucose
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diacetone-D-glucose, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, adhering to a comprehensive PPE protocol is a critical first step. The following equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, with side-shields | Protects eyes from potential splashes or airborne particles of the powdered substance.[1][2] |
| Hand Protection | Disposable Gloves | Nitrile gloves recommended | Prevents direct skin contact.[1][3] |
| Body Protection | Laboratory Coat | Full-length, impervious clothing | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | Suitable Respirator | Use in poorly ventilated areas or when generating dust | Recommended as a precautionary measure, especially given the potential for respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound, from receipt to experimental use, is crucial for both safety and maintaining the integrity of your research.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. This compound is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is critical. For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.
2. Preparation and Handling:
-
Work Area: All handling and preparation should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound.
-
Spill Management: In the event of a spill, avoid generating dust. Clean up spills immediately using dry methods such as sweeping or vacuuming with an explosion-proof vacuum. Place the spilled material into a clean, dry, sealable, and labeled container for disposal.
3. First Aid Measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Clean the mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: For surplus or non-recyclable amounts, it is recommended to engage a licensed disposal company.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the appropriate laboratory waste stream.
-
Spill Residue: Spilled material that has been collected should be placed in a suitable, closed container for disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
